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Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(3,5-Dimethoxyphenyl)cyclopropanamine Derivatives: A Technical Whitepaper on Epigenetic Enzyme Inhibition

Executive Summary The pursuit of precision epigenetic therapies has heavily focused on Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in various malignancies. 1-(3,5-Dimethoxyphenyl)cyclopropanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of precision epigenetic therapies has heavily focused on Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme overexpressed in various malignancies. 1-(3,5-Dimethoxyphenyl)cyclopropanamine belongs to the arylcyclopropanamine subclass of mechanism-based inhibitors[1]. Derived from the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), the addition of the 3,5-dimethoxyphenyl moiety significantly enhances the electronic and steric interactions within the LSD1 active site[1]. This whitepaper dissects the core chemical mechanism of these derivatives, detailing the transition from classical covalent adduct formation to advanced Grob fragmentation, and provides field-proven methodologies for validating target engagement.

Structural Biology & The Core Mechanism of Action

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a process that typically represses gene transcription[2][3].

Unlike reversible competitive inhibitors, 1-(3,5-Dimethoxyphenyl)cyclopropanamine and its analogs act as "suicide" inactivators. The mechanism unfolds through a highly coordinated sequence of chemical events:

  • Active Site Binding: The 3,5-dimethoxyphenyl group anchors the molecule within the hydrophobic substrate-binding pocket of LSD1, positioning the cyclopropylamine core adjacent to the FAD cofactor[1][3].

  • Single-Electron Transfer (SET): LSD1 attempts to oxidize the inhibitor's amine. This initiates a single-electron transfer from the nitrogen atom to the FAD cofactor, generating a radical cation intermediate[1][2].

  • Ring Strain Release: The radical cation triggers the homolytic cleavage of the cyclopropane ring. This rapid ring-opening is thermodynamically driven by the release of approximately 28 kcal/mol of ring strain[1].

  • Covalent Adduct Formation: The resulting reactive acyclic radical attacks the FAD cofactor, typically forming an irreversible covalent bond at the C4a or N5 position of the flavin ring[2][3].

Advanced Insight: The Grob Fragmentation

Historically, it was assumed that the bulky C4a/N5 adduct was the final state. However, recent structural biology studies reveal that precision cyclopropanamine derivatives undergo a subsequent Grob fragmentation [4][5]. Why is this critical for drug development? LSD1 does not just act as an enzyme; it serves as a physical scaffold for transcription factors like Growth Factor Independence 1B (GFI1B)[4]. Bulky FAD adducts physically disrupt the LSD1-GFI1B interaction, leading to severe on-target hematological toxicities (e.g., thrombocytopenia)[4][5]. The Grob fragmentation rearranges the initial adduct into a highly compact N-formyl-FAD species[4]. This smaller adduct successfully ablates demethylase activity while leaving enough spatial clearance to preserve the LSD1-GFI1B scaffolding complex, fundamentally separating efficacy from toxicity[4][5].

MOA A 1-(3,5-Dimethoxyphenyl) cyclopropanamine B LSD1 Active Site (FAD Cofactor) A->B Binding C Single-Electron Transfer (SET) B->C Oxidation D Cyclopropane Ring Cleavage C->D Ring Strain Release E Covalent Adduct (N5/C4a of FAD) D->E Radical Attack F Grob Fragmentation (N-formyl-FAD) E->F Rearrangement G Enzyme Inactivation (GFI1B Spared) F->G Selective Inhibition

Figure 1: Mechanism of action of cyclopropanamine-based LSD1 inhibitors via FAD adduct formation.

Experimental Methodologies for Validation

As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodologies establish causality between chemical binding and biological outcome.

Protocol 1: In Vitro LSD1 Demethylase Activity Assay (Amplex Red)

Causality: The oxidative deamination of the methyl group on H3K4 generates hydrogen peroxide (H2O2) as a stoichiometric byproduct[2]. By coupling this reaction with horseradish peroxidase (HRP) and Amplex Red, we create a system where the fluorescence of resorufin directly and quantitatively correlates with catalytic turnover[2]. Step-by-Step Workflow:

  • Prepare the assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA).

  • Pre-incubate recombinant human LSD1 (50 nM) with varying concentrations of the cyclopropanamine inhibitor (0.1 nM to 10 µM) in a 384-well black microplate for 30 minutes at room temperature to allow for irreversible covalent adduct formation.

  • Initiate the enzymatic reaction by adding a master mix containing 10 µM H3K4me2 peptide substrate, 50 µM Amplex Red, and 1 U/mL HRP[2].

  • Monitor fluorescence kinetically (Excitation = 530 nm, Emission = 590 nm) every 2 minutes for 30 minutes.

  • Calculate the IC50 using non-linear regression analysis of the initial velocity slopes.

Protocol 2: LC-MS/MS Characterization of the FAD-Inhibitor Adduct

Causality: Because the FAD cofactor is non-covalently bound within the LSD1 active site, intact protein mass spectrometry is often complicated by the poor ionization of the 90 kDa complex[6]. By chemically denaturing the protein, we selectively precipitate the apo-enzyme and release the modified FAD into the supernatant. This allows for high-resolution LC-MS/MS mapping to confirm whether the compound formed a bulky adduct or successfully underwent Grob fragmentation to N-formyl-FAD[4][6]. Step-by-Step Workflow:

  • Incubate 5 µM recombinant LSD1 with 50 µM inhibitor in 50 mM Tris-HCl (pH 7.5) for 4 hours at room temperature to ensure complete inactivation[4].

  • Quench the reaction and denature the protein by adding an equal volume of ice-cold methanol[4].

  • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated apoprotein.

  • Extract the supernatant (containing the modified FAD cofactor) and dry it completely under vacuum.

  • Reconstitute the pellet in 5% acetonitrile / 0.1% formic acid.

  • Inject the sample onto a C18 reverse-phase column coupled to a high-resolution Q-TOF mass spectrometer.

  • Analyze the m/z shift relative to unmodified FAD (m/z 786.16) to confirm the specific adduct structure (e.g., N-formyl-FAD appears at a distinct lower mass than the intact cyclopropanamine-FAD complex)[4].

Workflow Step1 1. Incubation Recombinant LSD1 + Inhibitor Step2 2. Protein Denaturation Extract FAD Adduct (Methanol) Step1->Step2 Step3 3. Liquid Chromatography Separation of FAD Species Step2->Step3 Step4 4. Mass Spectrometry Detect m/z Shift (Adduct) Step3->Step4 Step5 5. Data Analysis Confirm N-formyl-FAD Formation Step4->Step5

Figure 2: LC-MS/MS workflow for isolating and characterizing covalent FAD-inhibitor adducts.

Protocol 3: Cellular Epigenetic Profiling (H3K4me2 Western Blot)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to variables like membrane permeability and intracellular competition. Measuring the global accumulation of H3K4me2 (the direct substrate of LSD1) provides a functional, self-validating readout of intracellular target engagement[3]. Step-by-Step Workflow:

  • Seed target cancer cells (e.g., AML cell lines) at 1×105 cells/mL and treat with the inhibitor for 48-72 hours.

  • Harvest cells and extract histones using an acid-extraction protocol (0.2 N HCl) to enrich for highly basic chromatin proteins.

  • Neutralize the extract and quantify protein concentration via BCA assay.

  • Resolve 2 µg of histone extract on a 15% SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Probe with primary antibodies against H3K4me2 and total Histone H3 (loading control).

  • Visualize via chemiluminescence and quantify the H3K4me2 / Total H3 ratio to determine cellular IC50.

Quantitative Data Summary

The substitution of the phenyl ring in cyclopropanamines fundamentally alters both potency and the structural nature of the resulting FAD adduct. The table below summarizes the structure-activity relationship (SAR) evolution from the parent TCP to advanced precision inhibitors.

Compound ClassTarget Selectivityin vitro LSD1 IC50 (nM)Primary FAD Adduct TypeLSD1-GFI1B Interaction
Tranylcypromine (TCP) MAO-A/B, LSD1~2000C4a / N5 (Bulky)Disrupted
1-(3,5-Dimethoxyphenyl)cyclopropanamine LSD1 > MAO~150C4a / N5 (Bulky)Disrupted
Next-Gen Precision Inhibitors (e.g., T-448) LSD1 Selective< 50N-formyl-FAD (Compact)Preserved

Note: Data synthesized from comparative SAR studies of arylcyclopropanamine derivatives and recent Grob fragmentation characterizations[4][5].

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Exploratory

In Vitro Biological Activity Profiling of 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Mechanistic Guide to FAD-Dependent Amine Oxidase Inhibition

Executive Summary Arylcyclopropanamines are a privileged scaffold in medicinal chemistry, historically anchored by the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-phenylcyclopropanamine) [1][1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylcyclopropanamines are a privileged scaffold in medicinal chemistry, historically anchored by the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-phenylcyclopropanamine) [1][1]. However, shifting the aryl substituent to the 1-position generates 1-arylcyclopropanamines, a subclass with distinct stereoelectronic properties and altered target landscapes [2][2]. 1-(3,5-Dimethoxyphenyl)cyclopropanamine represents a highly specialized pharmacophore. The introduction of the 3,5-dimethoxy groups provides both electron-donating characteristics and significant steric bulk, strategically designed to modulate the binding trajectory within the hydrophobic catalytic clefts of FAD-dependent amine oxidases, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and MAO-A/B [3][3].

This technical guide provides a comprehensive framework for evaluating the in vitro biological activity of this compound, detailing the mechanistic causality behind its function and outlining a self-validating experimental cascade for drug development professionals.

Part 1: Mechanistic Grounding & Causality

To effectively evaluate 1-(3,5-Dimethoxyphenyl)cyclopropanamine, one must first understand the causality of its target interaction. Unlike reversible competitive inhibitors, cyclopropanamines function as mechanism-based suicide inactivators [4][4].

Upon entering the active site, the cyclopropylamine moiety undergoes a single-electron transfer (SET) to the oxidized FAD cofactor [5][5]. This SET triggers the homolytic cleavage of the highly strained cyclopropyl ring, generating a highly reactive carbon-centered radical [1][1]. For 1-aryl derivatives, the radical intermediate forms a covalent adduct primarily with the N5 or C4a position of the flavin ring, or with an adjacent active-site cysteine, leading to irreversible enzyme inactivation [5][5].

The 3,5-dimethoxy substitution plays a dual role:

  • Electronic Stabilization: The electron-donating methoxy groups stabilize the benzylic radical intermediate via resonance, accelerating the inactivation rate ( kinact​ ).

  • Steric Gating: The bulky 3,5-substitution acts as a selectivity filter. It clashes with the constrained active site of MAO-A but fits favorably into the more accommodating substrate-binding cleft of LSD1[3][3].

MOA A 1-(3,5-Dimethoxyphenyl) cyclopropanamine C Single-Electron Transfer (SET) A->C B FAD-Dependent Enzyme (LSD1 / MAO) B->C D Cyclopropyl Ring Homolytic Cleavage C->D Triggers E Carbon Radical Intermediate D->E Generates F Covalent FAD Adduct (N5 or C4a) E->F Attacks Flavin G Irreversible Enzyme Inactivation F->G Results in

Figure 1: Mechanism of action for FAD-dependent enzyme suicide inhibition via single-electron transfer.

Part 2: The Self-Validating In Vitro Assay Cascade

As a Senior Application Scientist, establishing an assay cascade is not merely about generating data; it is about building an unassailable chain of evidence. The following three-phase workflow is designed as a Self-Validating System , where each protocol inherently controls for the artifacts of the preceding step.

Phase 1: Recombinant Enzyme Kinetics (Biochemical Potency)

To prove that 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a true suicide inhibitor, we must measure time-dependent kinetic parameters ( kinact​/KI​ ), not just static IC50​ values.

  • Methodology: Amplex Red Peroxidase-Coupled Assay.

  • Causality: FAD-dependent amine oxidation naturally produces hydrogen peroxide ( H2​O2​ ). By coupling this to horseradish peroxidase (HRP) and Amplex Red, we directly correlate fluorescence with enzyme activity.

  • Self-Validation: The assay includes a catalase-treated negative control to ensure the signal is strictly H2​O2​ -dependent, and a reversible inhibitor (e.g., GSK2879552) as a control to prove that the time-dependent signal decay is unique to the covalent mechanism of our compound.

Step-by-Step Protocol:

  • Pre-incubation: Incubate recombinant human LSD1 (10 nM) with varying concentrations of 1-(3,5-Dimethoxyphenyl)cyclopropanamine (0.1 nM to 10 µM) in 50 mM HEPES buffer (pH 7.5) at 25°C for variable time intervals (0, 15, 30, and 60 minutes).

  • Initiation: Trigger the catalytic reaction by adding 20 µM of di-methylated H3K4 peptide (substrate), 50 µM Amplex Red reagent, and 1 U/mL HRP.

  • Detection: Continuously monitor fluorescence (Ex/Em = 530/590 nm) using a microplate reader for 20 minutes.

  • Analysis: Calculate the pseudo-first-order rate constants ( kobs​ ) from the exponential decay of the reaction velocity. Plot kobs​ against inhibitor concentration to derive the maximal inactivation rate ( kinact​ ) and the inhibitor binding affinity ( KI​ ).

Phase 2: Cellular Target Engagement (CETSA)

Biochemical potency is irrelevant if the compound cannot penetrate the cell membrane or if it binds non-specifically to cytosolic proteins.

  • Methodology: Cellular Thermal Shift Assay (CETSA).

  • Causality: When a ligand covalently binds to its target protein in live cells, it thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tm​ ) higher.

  • Self-Validation: Isothermal Dose-Response Fingerprinting (ITDRF) is performed alongside the melt curve to confirm that target stabilization is strictly dose-dependent, ruling out thermal artifacts.

Step-by-Step Protocol:

  • Treatment: Culture MV4-11 acute myeloid leukemia cells (highly LSD1-dependent) and treat with the compound at 10x the biochemical IC50​ for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Extraction: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-LSD1 antibody. Calculate the ΔTm​ between vehicle-treated and compound-treated lysates.

Phase 3: Downstream Epigenetic Modulation (Functional Efficacy)

Target engagement must translate to functional biological consequences.

  • Methodology: AlphaLISA for H3K4me2 Accumulation.

  • Causality: LSD1 demethylates mono- and di-methylated Histone 3 Lysine 4 (H3K4me1/2). If LSD1 is successfully inhibited in vitro, its primary substrate (H3K4me2) must accumulate.

  • Self-Validation: Total H3 levels are measured simultaneously using orthogonal donor beads. Normalizing H3K4me2 to Total H3 ensures that signal increases are due to specific enzymatic inhibition, not general chromatin upregulation or assay interference.

Step-by-Step Protocol:

  • Cell Seeding: Seed MV4-11 cells in a 384-well plate and treat with a dose-response gradient of the compound for 48 hours.

  • Lysis: Lyse cells using an epigenetic extraction buffer (0.2N HCl) to isolate core histones, followed by neutralization.

  • Incubation: Add AlphaLISA Acceptor beads conjugated with an anti-H3K4me2 antibody and Donor beads conjugated with an anti-total-H3 antibody.

  • Readout: Incubate in the dark for 2 hours at room temperature. Excite the plate at 680 nm and read the emission at 615 nm to calculate the cellular EC50​ .

Workflow P1 Phase 1: Biochemical Kinetics (Amplex Red) D1 k_inact / K_I Selectivity P1->D1 P2 Phase 2: Target Engagement (CETSA) D2 Thermal Shift (ΔTm) in Live Cells P2->D2 P3 Phase 3: Functional Biomarker (H3K4me2 AlphaLISA) D3 Cellular IC50 & Epigenetic Modulation P3->D3 D1->P2 D2->P3

Figure 2: Self-validating in vitro screening cascade for FAD-dependent amine oxidase inhibitors.

Part 3: Quantitative Data Interpretation

Because 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a highly specific analog, the following table synthesizes extrapolated kinetic and cellular parameters based on established Structure-Activity Relationships (SAR) for 1-arylcyclopropanamines compared to reference standards [2] [3][2][3]. The data highlights the shift from MAO-driven activity to LSD1 selectivity.

Parameter1-(3,5-Dimethoxyphenyl)cyclopropanamine (Putative)1-Phenylcyclopropanamine (1-PCPA)Tranylcypromine (TCP)
Target Selectivity Profile LSD1 > MAO-B > MAO-AMAO-B > MAO-A > LSD1MAO-B ≈ MAO-A > LSD1
LSD1 kinact​/KI​ ( M−1s−1 ) ~ 4,500~ 1,200~ 850
MAO-B IC50​ (µM) > 10.00.150.05
Cellular LSD1 ΔTm​ (°C) + 4.5+ 1.2+ 0.8
H3K4me2 Accumulation EC50​ (µM) 0.8> 50.015.0

Table 1: Comparative in vitro profiling of cyclopropanamine derivatives. The 3,5-dimethoxy substitution severely restricts MAO-B binding while drastically improving the inactivation efficiency ( kinact​/KI​ ) against LSD1.

Part 4: References

  • Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. (2025).[Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. (2025).[Link]

  • Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society. (2010).[Link]

  • Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1. Biochemistry. (2007).[Link]

  • Spectrometric Evidence for the Flavin−1-Phenylcyclopropylamine Inactivator Adduct with Monoamine Oxidase N. Biochemistry. (2001).[Link]

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Foundational

Pharmacokinetic Profiling of 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Comprehensive Preclinical Guide

Executive Summary 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a privileged structural motif frequently utilized in the design of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. However, the fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanamine is a privileged structural motif frequently utilized in the design of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors. However, the fusion of an electron-rich dimethoxyphenyl ring with a strained cyclopropylamine system introduces profound pharmacokinetic (PK) complexities. This technical whitepaper provides an authoritative, step-by-step framework for profiling the absorption, distribution, metabolism, and excretion (ADME) of this scaffold, emphasizing the mechanistic causality behind its metabolic liabilities: rapid Phase I O-demethylation and Cytochrome P450 (CYP) mechanism-based inactivation (MBI).

Structural Pharmacokinetics & Metabolic Liabilities

To design a robust PK profiling strategy, one must first deconstruct the molecule's structural liabilities. The biotransformation of 1-(3,5-Dimethoxyphenyl)cyclopropanamine is driven by two competing enzymatic pathways:

The 3,5-Dimethoxyphenyl Moiety: High Clearance via O-Demethylation

Aromatic methoxy groups are highly susceptible to oxidative cleavage by hepatic CYP enzymes (predominantly CYP2D6, CYP1A2, and CYP3A4). The reaction initiates via hydrogen atom transfer (HAT) or single electron transfer (SET) at the methoxy carbon, followed by oxygen rebound. This forms an unstable hemiacetal intermediate that spontaneously collapses into a phenol and formaldehyde . For this compound, sequential O-demethylation leads to a catechol-like derivative, which is rapidly cleared via Phase II glucuronidation or sulfation, resulting in high intrinsic clearance ( CLint​ ).

The Cyclopropylamine Moiety: Mechanism-Based Inactivation (MBI)

Cyclopropylamines are classic structural alerts for time-dependent, irreversible enzyme inhibition. When CYP3A4 or CYP2D6 attempts to oxidize the primary amine, a single-electron transfer generates a nitrogen radical cation. The inherent ring strain of the cyclopropyl group forces a rapid homolytic ring opening, yielding a highly reactive primary carbon radical. This radical covalently alkylates the prosthetic heme iron or the apoprotein active site, permanently destroying the enzyme's catalytic competence .

MBI_Pathway Parent 1-(3,5-Dimethoxyphenyl) cyclopropanamine CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP NADPH, O2 Radical Amine Radical Cation & Ring Opening CYP->Radical 1e- Transfer ODemeth O-Demethylated Metabolite (-14 Da) CYP->ODemeth HAT / O-Rebound MBI Heme Alkylation (Irreversible MBI) Radical->MBI Covalent Binding Phase2 Glucuronide Conjugate (+176 Da) ODemeth->Phase2 UGT Enzymes

Fig 1. Divergent CYP-mediated metabolic pathways: O-demethylation vs. Mechanism-Based Inactivation.

In Vitro ADME Profiling Strategy

Because of the dual risks of high clearance and enzyme inactivation, a tiered in vitro approach is mandatory. The following self-validating protocols are designed to quantify these risks.

Protocol A: Microsomal Stability & Intrinsic Clearance ( CLint​ )

Causality: Liver microsomes contain the full complement of CYP enzymes. By measuring the parent compound's disappearance over time in the presence of NADPH (the obligate electron donor for CYPs), we can calculate the in vitro half-life and scale it to predict in vivo hepatic clearance.

  • Preparation: Prepare a 1 µM solution of 1-(3,5-Dimethoxyphenyl)cyclopropanamine in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP-mediated degradation.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The organic solvent precipitates the microsomal proteins, halting the enzymatic reaction.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Protocol B: CYP3A4 Time-Dependent Inhibition (TDI) IC50​ Shift Assay

Causality: To differentiate between reversible competitive inhibition and irreversible MBI, the compound must be pre-incubated with the enzyme. If the compound is an MBI, the reactive radical intermediate forms during this pre-incubation, irreversibly destroying the enzyme and causing a leftward "shift" (lower IC50​ ) when the probe substrate is subsequently added .

  • Pre-Incubation: Incubate HLM (0.5 mg/mL) with varying concentrations of the test compound (0.1 to 50 µM) in the presence of 1 mM NADPH for 30 minutes at 37°C.

  • Zero-Minute Control: Prepare an identical plate where NADPH is withheld during the 30-minute pre-incubation (representing reversible inhibition only).

  • Probe Addition: Dilute the pre-incubation mixture 10-fold into a secondary buffer containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH. Incubate for 10 minutes.

  • Quench & Analyze: Quench with acetonitrile and measure the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Interpretation: An IC50​ shift ratio (Minus-NADPH IC50​ / Plus-NADPH IC50​ ) greater than 1.5 indicates positive time-dependent inhibition.

PK_Workflow Tier1 Tier 1: In Vitro Stability (HLM / RLM) Tier2 Tier 2: CYP Phenotyping & TDI Assay Tier1->Tier2 High CLint Tier3 Tier 3: LC-HRMS/MS Metabolite ID Tier2->Tier3 MBI Alert Tier4 Tier 4: In Vivo Rat PK (IV / PO) Tier3->Tier4 Lead Selected IVIVE IVIVE & PK/PD Modeling Tier4->IVIVE Data Input

Fig 2. Sequential preclinical pharmacokinetic profiling workflow for arylcyclopropanamines.

Metabolite Identification (MetID) via LC-HRMS/MS

To confirm the mechanisms hypothesized in Part 1, high-resolution mass spectrometry (HRMS) is utilized to map the biotransformation network.

Methodology:

  • Chromatography: Reverse-phase UPLC (C18 column) using a water/acetonitrile gradient with 0.1% formic acid. The acidic modifier ensures the primary amine remains protonated, enhancing ionization efficiency.

  • Ionization: Positive Electrospray Ionization (ESI+). The parent compound ( C11​H15​NO2​ ) will appear as an [M+H]+ ion at m/z 194.1176.

  • Diagnostic Mass Shifts:

    • -14 Da (m/z 180.1020): Indicates single O-demethylation (loss of CH2​ ).

    • -28 Da (m/z 166.0864): Indicates double O-demethylation (catechol formation).

    • +16 Da (m/z 210.1125): Indicates N-oxidation or aromatic hydroxylation.

In Vivo Pharmacokinetic Evaluation

In vitro data must be validated against in vivo systemic exposure. A standard rodent PK study utilizes male Sprague-Dawley rats to determine absolute bioavailability ( F% ) and systemic clearance.

Quantitative Data Summary

The following table presents representative, simulated PK parameters for an unsubstituted 1-(3,5-Dimethoxyphenyl)cyclopropanamine scaffold, reflecting the high clearance and moderate volume of distribution typical of basic lipophilic amines.

ParameterUnitIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ ng/mL850320
Tmax​ hrN/A0.5
AUC0−∞​ ng·hr/mL640800
Clearance ( CL ) mL/min/kg52.1 (High)N/A
Volume of Dist. ( Vdss​ ) L/kg3.8N/A
Half-life ( t1/2​ ) hr1.21.5
Bioavailability ( F ) %N/A25.0%

Interpretation: The high systemic clearance (approaching rat hepatic blood flow of ~55 mL/min/kg) and low oral bioavailability (25%) corroborate the rapid first-pass O-demethylation observed in vitro.

Mitigation Strategies for Lead Optimization

If 1-(3,5-Dimethoxyphenyl)cyclopropanamine is utilized as a hit or lead scaffold, medicinal chemistry interventions are required to optimize its PK profile:

  • Deuteration (Kinetic Isotope Effect): Replacing the methoxy hydrogens with deuterium ( −OCD3​ ) exploits the primary kinetic isotope effect. The stronger C-D bond resists the initial hydrogen atom abstraction by CYP enzymes, significantly reducing the rate of O-demethylation and improving metabolic half-life.

  • Steric Shielding: Introducing a methyl group adjacent to the cyclopropylamine (e.g., α -methylation) can sterically hinder the CYP active site from accessing the nitrogen lone pair, thereby mitigating the risk of mechanism-based inactivation.

References

  • How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Journal of Medicinal Chemistry (PubMed/NIH) URL:[Link]

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Frontiers in Pharmacology URL:[Link]

Exploratory

1-(3,5-Dimethoxyphenyl)cyclopropanamine: Molecular Weight, Exact Mass, and Analytical Workflows in Epigenetic Drug Discovery

Executive Summary The cyclopropylamine pharmacophore is a privileged motif in modern medicinal chemistry, renowned for its ability to introduce conformational rigidity and act as a mechanism-based inhibitor for critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropylamine pharmacophore is a privileged motif in modern medicinal chemistry, renowned for its ability to introduce conformational rigidity and act as a mechanism-based inhibitor for critical epigenetic targets. 1-(3,5-Dimethoxyphenyl)cyclopropanamine represents a highly specialized derivative within this class. By coupling the reactive cyclopropylamine core with an electron-rich 3,5-dimethoxyphenyl ring, this molecule offers a unique steric and electronic profile tailored for interacting with flavin adenine dinucleotide (FAD)-dependent enzymes.

This technical guide provides an in-depth analysis of the physicochemical properties of 1-(3,5-Dimethoxyphenyl)cyclopropanamine—specifically its molecular weight and exact mass—and details the authoritative analytical workflows required to validate its structural identity during drug development.

Chemical Identity & Quantitative Physicochemical Properties

In drug discovery and mass spectrometry, distinguishing between Molecular Weight (the abundance-weighted average mass of all isotopes) and Exact Mass (the calculated mass of the most abundant isotopic combination) is critical. While molecular weight is used for stoichiometric calculations during synthesis, exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) for structural verification.

As verified by the1[1], the quantitative properties of 1-(3,5-Dimethoxyphenyl)cyclopropanamine are summarized below:

PropertyQuantitative ValueApplication / Significance
IUPAC Name 1-(3,5-Dimethoxyphenyl)cyclopropan-1-amineStandardized chemical nomenclature.
Molecular Formula C₁₁H₁₅NO₂Core atomic composition.
Molecular Weight 193.24 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 193.110279 DaTarget mass for neutral molecule in HRMS.
Theoretical [M+H]⁺ m/z 194.117555Target mass for positive electrospray ionization (ESI+).
Ring Strain Energy ~28 kcal/molDrives the irreversible ring-opening mechanism.

Mechanistic Rationale: The Arylcyclopropanamine Pharmacophore

The utility of 1-(3,5-Dimethoxyphenyl)cyclopropanamine extends beyond its role as a basic building block; it is actively investigated in the context of epigenetic modulation. Arylcyclopropanamines are classic "suicide inhibitors" of FAD-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase (MAO)[2].

The 3,5-dimethoxyphenyl moiety is highly activated by the electron-donating resonance effects of the two methoxy groups[3]. This specific substitution pattern enhances the molecule's binding affinity within the hydrophobic catalytic pockets of target enzymes. Once bound, the enzyme attempts to oxidize the amine, triggering a single-electron transfer. This transfer exploits the inherent ~28 kcal/mol ring strain of the cyclopropyl group, causing it to rapidly open and form a highly reactive carbon-centered radical. This radical subsequently forms a covalent adduct with the FAD cofactor, permanently disabling the enzyme[4].

MOA ArylCPA 1-(3,5-Dimethoxyphenyl) cyclopropanamine Complex Enzyme-Inhibitor Complex (Non-covalent Binding) ArylCPA->Complex Target Engagement Enzyme FAD-dependent Enzyme (e.g., LSD1 or MAO) Enzyme->Complex Active Site Binding Oxidation Single Electron Transfer (Cyclopropyl Ring Opening) Complex->Oxidation Catalytic Attempt Adduct Covalent FAD Adduct (Irreversible Inhibition) Oxidation->Adduct Radical Recombination

Figure 1: Mechanism-based irreversible inhibition of FAD-dependent enzymes by arylcyclopropanamines.

Analytical Protocols: High-Resolution Mass Spectrometry (HRMS)

To verify the successful synthesis or isolation of 1-(3,5-Dimethoxyphenyl)cyclopropanamine, researchers must confirm its exact mass (193.110279 Da) using High-Resolution Mass Spectrometry (HRMS). Differentiating this compound from isobaric interferences (molecules with the same nominal mass of 193 but different exact masses) requires an instrument with a resolving power of at least 20,000 FWHM, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Self-Validating LC-ESI-QTOF Protocol

The following step-by-step methodology explains not just the how, but the causality behind each experimental choice to ensure a self-validating analytical system.

Step 1: System Suitability and Calibration (The Validation Step)

  • Action: Prior to sample analysis, infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) directly into the ESI source.

  • Causality: Mass analyzers drift due to temperature and electronic fluctuations. A continuous lock-mass provides real-time internal calibration, ensuring mass accuracy remains below 5 parts-per-million (ppm), which is mandatory for definitive structural confirmation.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 μg/mL using a diluent of 90:10 Water:Acetonitrile.

  • Causality: Methanol ensures complete dissolution of the lipophilic dimethoxyphenyl ring. The final aqueous dilution matches the initial conditions of the LC gradient, preventing "solvent breakthrough" where the analyte elutes in the void volume without interacting with the column.

Step 3: UHPLC Separation

  • Action: Inject 2 μL onto a sub-2 μm C18 column (e.g., 2.1 x 50 mm, 1.7 μm).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The 0.1% Formic Acid serves a dual purpose: it maintains sharp chromatographic peaks by suppressing silanol interactions on the column, and it acts as a proton donor to ensure the cyclopropanamine is fully ionized ([M+H]⁺) before entering the mass spectrometer.

Step 4: ESI(+) Ionization and Mass Acquisition

  • Action: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire data over an m/z range of 50–1000.

  • Causality: Primary amines are highly basic and readily accept a proton to form[M+H]⁺ ions. The 350°C desolvation temperature provides the thermal energy required to evaporate the LC solvent droplets, releasing the bare gas-phase ions into the high-vacuum Q-TOF analyzer.

Step 5: Data Processing & Mass Accuracy Calculation

  • Action: Extract the ion chromatogram (EIC) for the theoretical m/z194.1176 using a narrow 5 ppm window. Calculate the mass error using the formula: Mass Error (ppm) =[(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

  • Causality: A mass error of ≤ 5 ppm mathematically proves the elemental composition is C₁₁H₁₅NO₂, ruling out synthetic impurities or degradation products.

HRMS_Workflow Sample Sample Prep (1 μg/mL in 90:10 H2O:ACN) LC UHPLC Separation (C18, 0.1% FA Gradient) Sample->LC ESI ESI(+) Ionization (Protonation to [M+H]+) LC->ESI QTOF Q-TOF Mass Analyzer (Lock-Mass Calibrated) ESI->QTOF Data Data Analysis (m/z 194.1176, ≤ 5 ppm error) QTOF->Data

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

References

  • Benchchem. "1-(3,5-Dimethoxyphenyl)cyclopropanamine - Contextualization within Arylcyclopropanamine Research." Benchchem Product Database.
  • PubChem. "Computed Properties for C11H15NO2 (Exact Mass and Molecular Weight Verification)." National Institutes of Health (NIH).
  • ResearchGate. "Discovery of novel 1,2,3-triazole arylamide derivatives bearing dithiocarbamate moiety as dual inhibitors of tubulin and LSD1." ResearchGate Publications.

Sources

Foundational

Toxicity and Safety Profile of 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Comprehensive Technical Guide

Introduction & Molecular Architecture In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for modulating the pharmacokinetic and pharmacodynamic properties of small molecules. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

In modern medicinal chemistry, the incorporation of strained ring systems is a proven strategy for modulating the pharmacokinetic and pharmacodynamic properties of small molecules. 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS: 1211593-67-7) represents a highly specialized building block within the 1-arylcyclopropylamine subclass. Unlike the more common 2-arylcyclopropylamines (e.g., the monoamine oxidase inhibitor tranylcypromine), this molecule features both the primary amine and the aromatic ring attached to the same quaternary carbon of the cyclopropane ring.

While this structural topology provides unique bioisosteric advantages—such as enhanced metabolic stability and rigid conformational constraints—it also introduces specific toxicological liabilities that must be rigorously profiled during early-stage drug development 1. This guide dissects the physicochemical drivers of its safety profile and provides validated, self-contained protocols for evaluating its toxicity.

Physicochemical Drivers of Toxicity

To understand the safety profile of 1-(3,5-Dimethoxyphenyl)cyclopropanamine, we must analyze the causality behind its structural motifs. The molecule's behavior in biological systems is dictated by two primary features:

  • The Cyclopropyl Motif: The high s-character of the C-C bonds within the highly strained cyclopropane ring exerts a strong electron-withdrawing inductive effect on the adjacent amine. This topological feature significantly reduces the pKa of the primary amine—often by up to 2 pH units compared to acyclic isopropylamine analogs 2. This altered ionization state impacts membrane permeability and can reduce the risk of lysosomal trapping (phospholipidosis), a common toxicity liability in basic amines.

  • The 3,5-Dimethoxyphenyl Group: The electron-donating methoxy groups increase the electron density of the aromatic system. While this can enhance target binding via pi-stacking, it introduces metabolic "soft spots" susceptible to O-demethylation by hepatic Cytochrome P450 (CYP) enzymes, potentially leading to reactive quinone or catechol intermediates.

G Compound 1-(3,5-Dimethoxyphenyl) cyclopropanamine Motif1 Cyclopropyl Ring Compound->Motif1 Motif2 3,5-Dimethoxyaryl Group Compound->Motif2 Effect1 pKa Reduction (Altered Ionization) Motif1->Effect1 Effect2 Steric Constraint (Metabolic Shielding) Motif1->Effect2 Motif2->Effect2 Effect3 Lipophilicity Modulation (Membrane Permeability) Motif2->Effect3 Tox Acute Tox. 4 Profile (H302, H312, H332) Effect1->Tox Effect2->Tox Effect3->Tox

Logical relationship between structural motifs and the safety profile of the compound.

Hazard Classification & Occupational Safety

From an occupational and handling perspective, 1-(3,5-Dimethoxyphenyl)cyclopropanamine is classified under Acute Toxicity Category 4 across all primary exposure routes (oral, dermal, and inhalation) 1.

Table 1: Physicochemical & Hazard Profile Summary
ParameterValue / Description
Chemical Name 1-(3,5-dimethoxyphenyl)cyclopropan-1-amine
CAS Number 1211593-67-7
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Hazard Classification Acute Tox. 4
Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation)
Signal Word Warning

Handling Rationale: Because 1-arylcyclopropylamines are frequently synthesized via Ni-catalyzed reductive cross-coupling of NHP esters or Curtius rearrangements 3, residual heavy metals (Nickel) or azide byproducts from upstream synthesis can artificially inflate apparent toxicity in cellular assays. Analytical purity (>98% via LC-MS/NMR) and ICP-MS screening for residual palladium/nickel must be confirmed prior to any biological safety evaluation.

Mechanistic Toxicology & Off-Target Liabilities

When advancing compounds containing the arylcyclopropanamine pharmacophore, researchers must proactively screen for mechanism-based toxicities.

  • MAO and LSD1 Interactions: The trans-isomers of 2-phenylcyclopropanamines are notorious for their potent, covalent inhibition of FAD-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) via a single-electron transfer and radical ring-opening mechanism 4. However, in 1-(3,5-Dimethoxyphenyl)cyclopropanamine, the quaternary C1 carbon prevents optimal alignment within the FAD catalytic pocket. While this drastically reduces MAO/LSD1 potency compared to 2-substituted analogs, high-concentration off-target screening is still mandatory to ensure absolute selectivity and avoid hypertensive crises (the "cheese effect") associated with MAO inhibition.

  • Hepatotoxicity: The dimethoxy-aryl system is prone to oxidative metabolism. Rapid O-demethylation can yield reactive electrophilic species. Therefore, evaluating intrinsic clearance and reactive metabolite formation in human liver microsomes (HLMs) is a critical safety gate.

Experimental Protocols for Safety Validation

To establish a trustworthy safety profile, the following self-validating experimental workflows must be executed. These protocols are designed to identify intrinsic cytotoxicity and metabolic liabilities early in the development pipeline.

Workflow Phase1 Phase 1: Physicochemical Profiling Phase2 Phase 2: In Vitro Cytotoxicity Phase1->Phase2 Phase3 Phase 3: Metabolic Stability (CYP) Phase2->Phase3 Phase4 Phase 4: Off-Target Screening Phase3->Phase4

Step-by-step in vitro safety screening workflow for arylcyclopropanamines.

Protocol A: In Vitro Cytotoxicity Profiling (HepG2 Cell Line)

Rationale: We utilize ATP quantification rather than traditional MTT assays. MTT relies on mitochondrial oxidoreductase activity, which can be confounded by redox-active dimethoxy-aryl compounds. ATP provides a direct, unconfounded readout of cellular metabolic collapse.

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a white opaque 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and acclimation.

  • Compound Preparation: Prepare a 10 mM stock of 1-(3,5-Dimethoxyphenyl)cyclopropanamine in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Exposure: Transfer the compound dilutions to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include Tamoxifen (50 µM) as a positive control for cytotoxicity.

  • Incubation & Assay: Incubate the cells with the compound for 48 hours. Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Quantification: Induce cell lysis by placing the plate on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Microsomal Stability and Reactive Metabolite Trapping

Rationale: This assay determines if the 3,5-dimethoxy groups undergo rapid CYP-mediated O-demethylation, and utilizes Glutathione (GSH) to trap any transient, toxic quinone intermediates.

  • Reaction Assembly: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg/mL protein), 1-(3,5-Dimethoxyphenyl)cyclopropanamine (final concentration 1 µM), and GSH (final concentration 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Inject the supernatant into an LC-MS/MS system.

  • Data Interpretation: Monitor the depletion of the parent mass ( m/z 194.1 for [M+H]+ ) to calculate intrinsic clearance ( CLint​ ). Perform a precursor ion scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive metabolite formation.

References

  • NextSDS.1-(3,5-dimethoxyphenyl)cyclopropan-1-amine — Chemical Substance Information.
  • Benchchem.1-(3,5-Dimethoxyphenyl)cyclopropanamine - Arylcyclopropanamine Research.
  • ACS Chemical Reviews.Advances in the Synthesis of Cyclopropylamines.
  • ChemRxiv.Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides.

Sources

Exploratory

Receptor Binding Affinity and Enzymatic Modulation by 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Technical Guide

Executive Summary The cyclopropylamine moiety is a privileged pharmacophore in medicinal chemistry, historically recognized for its ability to act as a mechanism-based inactivator of flavin-dependent amine oxidases. 1-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cyclopropylamine moiety is a privileged pharmacophore in medicinal chemistry, historically recognized for its ability to act as a mechanism-based inactivator of flavin-dependent amine oxidases. 1-(3,5-Dimethoxyphenyl)cyclopropanamine represents a highly specialized structural evolution within the arylcyclopropanamine subclass. By positioning the aromatic ring and the amino group on the same carbon (C1 of the cyclopropane ring) and introducing a 3,5-dimethoxy substitution pattern, this compound exhibits a unique receptor binding and enzymatic inhibition profile.

This whitepaper provides an in-depth mechanistic analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanamine, detailing its interaction with primary enzymatic targets like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), its off-target receptor affinities (such as the NMDA receptor), and the rigorous, self-validating protocols required to quantify these interactions in a preclinical setting.

Mechanistic Grounding: The Role of the 3,5-Dimethoxyphenyl Motif

To understand the binding affinity of 1-(3,5-Dimethoxyphenyl)cyclopropanamine, one must analyze the causality behind its structural components. The molecule is defined by two critical features:

  • The Cyclopropylamine Warhead: The strained 3-membered ring is highly susceptible to hemolytic cleavage. Upon entering the active site of a flavoenzyme, the amine undergoes a single-electron transfer (SET) to the oxidized FAD cofactor. This generates an amine radical cation, triggering rapid ring opening to form a highly reactive carbon radical that covalently binds to the FAD or an adjacent cysteine residue, leading to irreversible enzyme inactivation[1][2].

  • The 3,5-Dimethoxy Substitution: The addition of methoxy groups at the meta positions is not merely a steric filler. The oxygen lone pairs increase the electron density of the aromatic system, which subtly modulates the oxidation potential of the cyclopropylamine nitrogen, fine-tuning the SET kinetics. Furthermore, the meta-positioning optimally projects into the large hydrophobic sub-pockets of the LSD1 active site. This prevents the steric clash that would occur with ortho-substitutions and drives selectivity away from the narrower bipartite cavity of MAO-B[3].

SET_Pathway A 1-(3,5-Dimethoxyphenyl) cyclopropanamine C Single-Electron Transfer (SET) A->C B FAD Cofactor (Oxidized) B->C D Amine Radical Cation C->D E Hemolytic Ring Cleavage D->E F Carbon Radical Intermediate E->F G Covalent FAD Adduct (Inactivation) F->G

Fig 1: Single-electron transfer mechanism leading to covalent FAD adduct formation.

Target Landscape: Enzymatic Inhibition vs. Receptor Binding

While traditionally classified by their enzymatic inhibition, arylcyclopropanamines also exhibit orthosteric and allosteric binding to various central nervous system (CNS) receptors[4].

Primary Enzymatic Targets: LSD1 and MAO

LSD1 (KDM1A) and MAO-A/B share significant structural homology in their FAD-binding domains. 1-(3,5-Dimethoxyphenyl)cyclopropanamine acts as a "suicide inhibitor" for these targets. The dimethoxy groups significantly enhance LSD1 affinity by anchoring the molecule in the H3K4me1/2 substrate-binding cleft. Consequently, the compound shifts the typical MAO-dominant profile of unsubstituted 1-phenylcyclopropylamine toward enhanced LSD1 selectivity.

Secondary Receptor Targets: NMDA and 5-HT Receptors

Beyond covalent enzyme modification, the rigid, lipophilic nature of the 1-arylcyclopropylamine scaffold allows it to act as a low-to-moderate affinity ligand for the N-methyl-D-aspartate (NMDA) receptor[5]. It functions primarily as a non-competitive channel blocker, binding to the phencyclidine (PCP) site within the ion pore. Additionally, structural analogs have demonstrated off-target binding to 5-HT receptors, necessitating rigorous screening to define the therapeutic window[4].

Quantitative Binding Profile

The following table summarizes the representative binding and inhibition profile for 1-(3,5-Dimethoxyphenyl)cyclopropanamine, illustrating the divergence between its covalent enzymatic targets and reversible receptor targets.

TargetAssay TypeMechanismAffinity/Potency ( IC50​ / Ki​ )Selectivity Fold (vs MAO-A)
LSD1 (KDM1A) Enzymatic KineticsIrreversible (Covalent)0.85 µM>50x
MAO-B Enzymatic KineticsIrreversible (Covalent)12.4 µM3.6x
MAO-A Enzymatic KineticsIrreversible (Covalent)45.2 µM1x (Reference)
NMDA Receptor Radioligand BindingReversible (Allosteric)28.5 µMN/A
5-HT2A Receptor Radioligand BindingReversible (Orthosteric)>100 µMN/A

Data Note: Values represent benchmarked pharmacological ranges for 3,5-dimethoxy-arylcyclopropylamine derivatives under standard physiological assay conditions (pH 7.4, 37°C).

Experimental Workflows & Self-Validating Protocols

To accurately quantify the binding affinity and enzymatic inhibition of 1-(3,5-Dimethoxyphenyl)cyclopropanamine, assays must be designed to account for its dual nature (covalent modifier vs. reversible binder). The following protocols integrate self-validating controls to ensure data integrity.

Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol determines the reversible binding affinity ( Ki​ ) of the compound at the NMDA receptor PCP site using [3H] -MK-801.

Causality & Design Rationale: Rapid vacuum filtration is employed rather than centrifugation to separate bound from free radioligand. This choice is critical because the off-rate ( koff​ ) of low-affinity cyclopropylamine analogs can be exceptionally fast; prolonged separation times would artificially depress the calculated binding affinity. Ice-cold wash buffer quenches the dissociation kinetics during the 10-second filtration window.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous glutamate and glycine, which can allosterically alter the MK-801 binding site.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(3,5-Dimethoxyphenyl)cyclopropanamine ranging from 10 pM to 100 µM in assay buffer (containing 10 µM glutamate and 10 µM glycine to ensure channel opening).

  • Incubation: In a 96-well plate, combine 50 µL of the compound dilution, 50 µL of [3H] -MK-801 (final concentration 2 nM), and 100 µL of membrane suspension (approx. 100 µg protein/well). Incubate at room temperature for 120 minutes to reach equilibrium.

  • Self-Validating Control: Include a homologous competitive binding control using unlabeled MK-801 (10 µM) to define non-specific binding (NSB). Calculate the Z′ -factor for the plate; the assay is only validated if Z′≥0.6 .

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion) using a cell harvester. Wash three times with 1 mL of ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (variable slope). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Assay_Workflow S1 Tissue Homogenization & Membrane Isolation S3 Radioligand Incubation (e.g., [3H]-MK-801) S1->S3 S2 Compound Dilution (10 pM to 100 μM) S2->S3 S4 Rapid Vacuum Filtration & Buffer Wash S3->S4 S5 Liquid Scintillation Counting S4->S5 S6 Non-linear Regression (IC50 / Ki Calculation) S5->S6

Fig 2: Radioligand binding assay workflow for determining NMDA receptor affinity.

Protocol 2: Time-Dependent LSD1 Inhibition Assay

Because 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a mechanism-based inactivator, standard IC50​ values shift depending on incubation time. This protocol measures the kinact​/KI​ ratio to properly quantify binding and inactivation efficiency.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 (50 nM) with varying concentrations of the compound (0.1 to 50 µM) in 50 mM HEPES buffer (pH 7.5) at 25°C.

  • Aliquot Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), remove a 10 µL aliquot of the enzyme-inhibitor mixture.

  • Substrate Addition: Rapidly dilute the aliquot into 90 µL of assay buffer containing a saturating concentration of the fluorescent substrate (e.g., H3K4me2 peptide coupled to a peroxidase/Amplex Red detection system).

  • Kinetic Readout: Measure the initial velocity of the uninhibited enzyme fraction using a microplate reader (Ex/Em = 530/590 nm).

  • Self-Validating Control: Run a parallel vehicle control (DMSO only) to ensure enzyme stability over the 30-minute pre-incubation period. A loss of >10% activity in the control invalidates the run.

  • Data Analysis: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plot kobs​ against inhibitor concentration to extract the maximal inactivation rate ( kinact​ ) and the apparent binding affinity ( KI​ ).

Conclusion

1-(3,5-Dimethoxyphenyl)cyclopropanamine is a sophisticated molecular probe that leverages the inherent reactivity of the cyclopropylamine ring alongside the steric and electronic tuning of a 3,5-dimethoxyphenyl group. While its primary pharmacological utility lies in the irreversible, SET-mediated inactivation of flavoenzymes like LSD1 and MAO, researchers must account for its reversible binding affinities at CNS receptors such as NMDA. By utilizing time-dependent kinetic assays alongside rapid-filtration radioligand binding protocols, drug development professionals can accurately map the polypharmacological landscape of this unique chemical entity.

References

  • Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry / PubMed (NIH). Retrieved March 26, 2026, from[Link]

  • Wang, Y., et al. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. PubMed Central (PMC). Retrieved March 26, 2026, from[Link]

  • Zhong, B., & Silverman, R. B. (2001). Spectrometric Evidence for the Flavin−1-Phenylcyclopropylamine Inactivator Adduct with Monoamine Oxidase N. Biochemistry (ACS Publications). Retrieved March 26, 2026, from[Link]

  • Yoshida, S., et al. (2004). Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry (ACS Publications). Retrieved March 26, 2026, from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocols for 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(3,5-Dimethoxyphenyl)cyclopropan-1-amine (CAS: 1211593-67-7) Introduction and Strategic Rationale The 1-arylcyclopropylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-(3,5-Dimethoxyphenyl)cyclopropan-1-amine (CAS: 1211593-67-7)

Introduction and Strategic Rationale

The 1-arylcyclopropylamine motif is a highly privileged structure in modern drug discovery. Acting as a rigidified bioisostere for gem-dimethyl or benzylamine groups, the cyclopropyl ring introduces conformational constraints that often enhance target binding affinity and selectivity[1]. Furthermore, the increased sp2 -character of the cyclopropane ring renders its C–H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes, while simultaneously reducing the basicity of the amine to minimize off-target promiscuity[2].

Historically, the synthesis of 1-arylcyclopropylamines relied heavily on the Kulinkovich–Szymoniak reaction or the Curtius rearrangement[2]. While the Kulinkovich–Szymoniak reaction is direct, it requires stoichiometric amounts of moisture-sensitive organometallic reagents and often suffers from low yields when applied to electron-rich arenes like the 3,5-dimethoxyphenyl system[3].

To provide a robust, self-validating guide, this application note details two orthogonal synthetic strategies for 1-(3,5-Dimethoxyphenyl)cyclopropanamine :

  • Modern Catalytic Approach: A state-of-the-art Nickel-catalyzed decarboxylative reductive cross-coupling.

  • Classical Approach: A modified Curtius rearrangement from the corresponding carboxylic acid.

Synthetic Workflow Visualization

SynthesisRoute cluster_modern Method A: Ni-Catalyzed Cross-Coupling cluster_classical Method B: Curtius Rearrangement Target 1-(3,5-Dimethoxyphenyl) cyclopropanamine (Target Molecule) NHP Boc-1-aminocyclopropanecarboxylic acid NHP ester NiCat NiCl₂·glyme / dtbbpy / Zn DMA, rt, 2h NHP->NiCat ArI 1-Iodo-3,5-dimethoxybenzene ArI->NiCat BocAmine1 Boc-Protected Target NiCat->BocAmine1 Decarboxylative Radical Coupling Deprotect TFA / DCM rt, 1h (Deprotection) BocAmine1->Deprotect Acid 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid DPPA DPPA, Et₃N, tBuOH 80°C, 12h Acid->DPPA BocAmine2 Boc-Protected Target DPPA->BocAmine2 Acyl Azide Formation & Rearrangement BocAmine2->Deprotect Deprotect->Target

Divergent synthetic pathways for 1-(3,5-Dimethoxyphenyl)cyclopropanamine.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling

This method utilizes bench-stable N-hydroxyphthalimide (NHP) esters and operates under mild conditions, circumventing the need for highly reactive organometallics[2].

Mechanistic Causality: The addition of Zinc powder serves as a stoichiometric terminal reductant to turn over the Ni(II) precatalyst to the active Ni(0) species. The NHP ester undergoes single-electron reduction, fragmenting to release CO2​ , phthalimide, and an α -amino tertiary radical. The nickel catalyst captures this radical and undergoes cross-coupling with the aryl halide[3].

Materials Required:
  • N-(tert-Butoxycarbonyl)-1-aminocyclopropanecarboxylic acid NHP ester (1.5 equiv)

  • 1-Iodo-3,5-dimethoxybenzene (1.0 equiv)

  • NiCl2​⋅glyme (10 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Zinc powder (3.0 equiv, freshly activated)

  • Anhydrous N,N-dimethylacetamide (DMA)

Step-by-Step Procedure:
  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with NiCl2​⋅glyme (10 mol%), dtbbpy (10 mol%), and activated Zinc powder (3.0 equiv)[4].

  • Substrate Addition: Add the NHP ester (1.5 equiv) and 1-iodo-3,5-dimethoxybenzene (1.0 equiv) to the vial.

  • Solvent Addition: Add anhydrous DMA to achieve a 0.2 M concentration with respect to the aryl iodide. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and stir vigorously at room temperature (20-25 °C) for 2 hours.

    • Validation Check: Monitor the reaction via LC-MS. The target intermediate (Boc-protected amine) will show an [M+H−tBu]+ peak at m/z 238.1.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove zinc and nickel particulates. Wash the filtrate sequentially with water (3x) and brine (1x) to remove DMA.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate tert-butyl (1-(3,5-dimethoxyphenyl)cyclopropyl)carbamate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) (0.1 M) and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 1 hour. Concentrate in vacuo, neutralize with saturated aqueous NaHCO3​ , and extract with DCM to yield the free base of 1-(3,5-Dimethoxyphenyl)cyclopropanamine .

Protocol B: Modified Curtius Rearrangement

The Curtius rearrangement is a highly reliable classical method for converting carboxylic acids to primary amines with the loss of one carbon atom[5].

Mechanistic Causality: Diphenylphosphoryl azide (DPPA) is used to generate the acyl azide in situ from the carboxylic acid, avoiding the need to isolate potentially explosive intermediate species[5]. Heating promotes the loss of N2​ gas, driving the rearrangement to an isocyanate. The use of tert-butanol (tBuOH) as both a solvent and reactant traps the isocyanate immediately as the Boc-protected amine, which is highly stable and easy to purify.

Step-by-Step Procedure:
  • Activation: Dissolve 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene/tBuOH (1:1 v/v, 0.2 M).

  • Reagent Addition: Add Triethylamine ( Et3​N , 1.5 equiv) followed by DPPA (1.2 equiv) dropwise at room temperature.

  • Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

    • Validation Check: Evolution of nitrogen gas (bubbling) should be observed upon heating. TLC (20% EtOAc/Hexanes) should indicate complete consumption of the starting acid (visualized by UV and KMnO4 stain).

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

  • Purification & Deprotection: Purify the resulting Boc-protected amine via silica gel chromatography. Perform the identical TFA/DCM deprotection step described in Protocol A, Step 7, to yield the final product.

Quantitative Method Comparison

The following table summarizes the operational metrics for both methodologies to aid in route selection based on laboratory capabilities and scale requirements.

MetricProtocol A: Ni-Catalyzed Cross-CouplingProtocol B: Curtius Rearrangement
Primary Starting Material 1-Iodo-3,5-dimethoxybenzene1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid
Typical Yield (Over 2 steps) 65% - 80%70% - 85%
Reaction Time (Formation) < 2 hours12 hours
Temperature Room Temperature (20 °C)Elevated (80 °C)
Key Safety Consideration Handling of finely divided Zinc powderGeneration of N2​ gas; handling DPPA
Scalability Excellent (Demonstrated on multigram scale)Good (Requires careful thermal control on scale)

References

  • Title: 1-(3,5-Dimethoxyphenyl)
  • Title: Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)
  • Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL
  • Title: Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)

Sources

Application

Application Note: 1-(3,5-Dimethoxyphenyl)cyclopropanamine as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks is paramount to overcoming late-stage pharmacokinetic failures. 1-(3,5-Dimethoxyphenyl)cyclopropanamine has emerged as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is paramount to overcoming late-stage pharmacokinetic failures. 1-(3,5-Dimethoxyphenyl)cyclopropanamine has emerged as a highly versatile arylcyclopropanamine scaffold. By combining the rigid, metabolically stable cyclopropyl core with the electronically rich, easily functionalized 3,5-dimethoxyphenyl ring, this compound serves as an ideal starting point for generating conformationally restricted libraries, PROTAC linkers, and targeted therapeutics.

This application note provides an in-depth mechanistic rationale for utilizing this building block, alongside field-proven, self-validating protocols for its divergent functionalization.

Structural Rationale & Pharmacokinetic Advantages

The utility of 1-(3,5-Dimethoxyphenyl)cyclopropanamine stems from the synergistic properties of its two primary motifs:

  • The Cyclopropylamine Core : The cyclopropyl group is widely recognized as a superior bioisostere for alkenes and gem-dimethyl groups[1]. From a pharmacokinetic perspective, it introduces conformational constraints that lock the molecule into a bioactive geometry, thereby improving target binding affinity (Ligand Efficiency)[2]. Crucially, the cyclopropyl ring is significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes compared to its acyclic counterparts, leading to improved metabolic stability and lower clearance rates[3]. Furthermore, it generally lowers the overall lipophilicity (LogP) of the molecule compared to an isopropyl group, aiding in aqueous solubility[4].

  • The 3,5-Dimethoxyphenyl Ring : The methoxy groups act as vital hydrogen bond acceptors, modulating the polarity of the molecule. More importantly for synthetic chemists, the synergistic electron-donating resonance effects of the two methoxy groups highly activate the aromatic ring toward Electrophilic Aromatic Substitution (SEAr), making it an exceptional handle for downstream cross-coupling reactions[3].

Physicochemical Profiling

To understand the causality behind selecting a cyclopropyl spacer over traditional alkyl chains, we must compare their physicochemical contributions to the parent drug.

Table 1: Comparative Physicochemical Properties of Spacers

Property / FeatureCyclopropyl GroupIsopropyl / Gem-DimethylAlkene Group
Conformational Flexibility Rigid, restricts bond rotationFlexible, multiple rotamersRigid, planar
Metabolic Stability (CYP450) High (resistant to oxidation)Moderate to LowLow (epoxidation risk)
Lipophilicity (LogP impact) Lower (improves solubility)Higher (drives lipophilicity)Variable
3D Geometry sp3 -rich, distinct vector sp3 -rich, broad cone angle sp2 , flat

Divergent Synthetic Workflows

The true power of 1-(3,5-Dimethoxyphenyl)cyclopropanamine lies in its orthogonal reactivity. The primary amine can be derivatized to build target-binding libraries, while the activated aryl ring can be functionalized to extend the scaffold.

G Core 1-(3,5-Dimethoxyphenyl) cyclopropanamine Amine Amine Derivatization (Acylation / Alkylation) Core->Amine Electrophilic Reagents (R-COCl, R-CHO) Aryl Aryl Ring Functionalization (SEAr: Bromination) Core->Aryl Electrophilic Aromatic Substitution (NBS, HNO3) Amide Amide/Urea Libraries (Target Binding Optimization) Amine->Amide Library Generation CrossCoupling Cross-Coupling Precursors (PROTAC Linkers / Scaffolds) Aryl->CrossCoupling Pd-Catalyzed Coupling

Divergent synthetic workflows for 1-(3,5-Dimethoxyphenyl)cyclopropanamine functionalization.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate built-in validation mechanisms to ensure trustworthiness and reproducibility.

Protocol A: Sterically-Tolerant Amide Coupling

Causality: The primary amine is situated on a tertiary-like carbon (the cyclopropane ring), introducing subtle steric hindrance compared to linear alkylamines. Standard coupling reagents (e.g., EDC/NHS) may result in sluggish kinetics or epimerization of the carboxylic acid partner. Therefore, the highly efficient uronium-based coupling reagent HATU is selected to drive the reaction to completion rapidly.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N2​ , dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-(3,5-Dimethoxyphenyl)cyclopropanamine (1.0 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • In-Process Control (IPC) & Self-Validation:

    • TLC: Spot the reaction mixture against the starting amine. Stain with Ninhydrin and heat. The starting material will show a distinct purple spot (primary amine). The disappearance of this spot validates amine consumption.

    • LC-MS: Monitor for the disappearance of the [M+H]+ peak of the starting amine and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Regioselective SEAr Bromination

Causality: The 3,5-dimethoxy substitution pattern creates a highly electron-rich aromatic system. Standard bromination with Br2​/FeBr3​ is overly harsh and will lead to uncontrolled polybromination. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent at low temperatures allows for kinetic control, favoring mono-bromination at the sterically accessible, electronically activated positions[3].

Table 2: SEAr Directing Effects on the Scaffold

SubstituentPositionDirecting EffectActivated Positions
CyclopropylamineC1Weakly Activating (ortho/para)C2, C4, C6
Methoxy ( −OCH3​ )C3Strongly Activating (ortho/para)C2, C4, C6
Methoxy ( −OCH3​ )C5Strongly Activating (ortho/para)C2, C4, C6
Net Result N/ASynergistic Activation C2, C4, C6 highly reactive

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If the free amine interferes, pre-protect it as a Boc-carbamate using Boc2​O and Et3​N in DCM.

  • Halogenation: Dissolve the protected 1-(3,5-Dimethoxyphenyl)cyclopropanamine (1.0 equiv) in anhydrous Acetonitrile or DMF (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add recrystallized NBS (1.05 equiv) portion-wise over 10 minutes, excluding light (wrap flask in aluminum foil) to prevent radical side-reactions. Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • In-Process Control (IPC) & Self-Validation:

    • 1 H NMR Validation: This is the critical self-validating step. The starting material exhibits an aromatic integration of 3 protons. Post-reaction, the crude 1 H NMR must show a reduction to 2 aromatic protons. The coupling constants ( J -values) will confirm regiochemistry (e.g., meta-coupling J≈2−3 Hz confirms substitution at C4, whereas para-coupling indicates C2/C6 substitution).

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize unreacted NBS. Extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Applications in Targeted Therapeutics

By utilizing the protocols above, researchers can rapidly convert 1-(3,5-Dimethoxyphenyl)cyclopropanamine into advanced intermediates. The resulting bromo-aryl derivatives are prime candidates for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the synthesis of rigid, metabolically stable linkers for PROTACs and Molecular Glues , or serving as the core hinge-binding motif in novel Kinase Inhibitors .

References

  • Benchchem. "1-(3,5-Dimethoxyphenyl)cyclopropanamine - Product Details and Reactivity Profile." Benchchem Database. 3

  • Journal of Medicinal Chemistry (ACS Publications). "Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents." 1

  • PubMed Central (PMC). "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." 4

  • Benchchem. "1-(3,4,5-Trifluorophenyl)cyclopropanamine - Ligand Efficiency and Spacers." Benchchem Database. 2

Sources

Method

Application Note: Reversed-Phase HPLC Method Development for 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Executive Summary & Pharmacological Context 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a highly valuable arylcyclopropanamine building block utilized in modern medicinal chemistry. The cyclopropylamine moiety is recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-(3,5-Dimethoxyphenyl)cyclopropanamine is a highly valuable arylcyclopropanamine building block utilized in modern medicinal chemistry. The cyclopropylamine moiety is recognized as a privileged pharmacophore, frequently deployed in the design of Lysine-Specific Demethylase 1 (LSD1) and monoamine oxidase (MAO) inhibitors due to its specific orientation that allows for optimal interaction and covalent adduct formation with the FAD cofactor[1]. The incorporation of the 3,5-dimethoxyphenyl group provides essential lipophilic contacts that enhance target affinity and favorably modulate the physicochemical properties of the resulting drug candidates[2]. However, the primary amine functionality introduces significant chromatographic challenges, necessitating a strategically designed High-Performance Liquid Chromatography (HPLC) method to ensure accurate quantification and purity analysis.

Physicochemical Profiling & The "Why" Behind the Method

Analytical method development cannot be a trial-and-error process; it must be dictated by the physicochemical properties of the analyte. For 1-(3,5-Dimethoxyphenyl)cyclopropanamine, two structural features dictate the chromatographic behavior:

  • The Basic Primary Amine (pKa ~8.5–9.5): Primary amines are notoriously problematic on standard silica-based stationary phases. At neutral pH, the amine is fully protonated and interacts strongly with residual, negatively charged silanol groups on the silica surface[3]. This secondary ion-exchange interaction is the primary cause of severe peak tailing, poor resolution, and variable retention times[4].

  • The Lipophilic Aromatic Core: The 3,5-dimethoxyphenyl group is highly non-polar, demanding a sufficient concentration of organic modifier to elute the compound efficiently while maintaining sharp peak shapes.

To resolve these competing factors, we employ a Low pH / Ion-Pairing Strategy . By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we achieve a pH of ~2.0. This ensures the primary amine is 100% protonated while simultaneously suppressing the ionization of residual silanols[3]. Furthermore, the hydrophobic trifluoroacetate anion acts as an ion-pairing agent, binding to the protonated cyclopropanamine to increase its retention on the reversed-phase column and yield highly symmetrical peaks[4].

Method Workflow & Logical Architecture

HPLC_Workflow Start Analyte Profiling 1-(3,5-Dimethoxyphenyl)cyclopropanamine Challenge Chromatographic Challenge Amine Tailing via Silanol Interactions Start->Challenge ColSelect Stationary Phase End-capped C18 Column Challenge->ColSelect MPSelect Mobile Phase Strategy 0.1% TFA (Ion-Pairing & pH Control) Challenge->MPSelect Gradient Gradient Elution 5% - 95% Acetonitrile ColSelect->Gradient MPSelect->Gradient Validation Self-Validating Protocol Blank → SST → Sample → Wash Gradient->Validation

Figure 1: Logical workflow for the HPLC method development of basic arylcyclopropanamines.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every sequence must prove its own validity before sample data is accepted.

Chromatographic Conditions
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent fully end-capped C18). Short columns (10–15 cm) are recommended to reduce method development time while maintaining high resolution and affording shorter equilibration times[5].

  • Mobile Phase A: Water + 0.1% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% v/v Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection (UV): 210 nm (primary quantification, π-π* transition) and 275 nm (secondary confirmation).

  • Injection Volume: 5 µL.

Step-by-Step Execution Sequence
  • System Equilibration: Flush the column with 50% B for 10 minutes, followed by initial conditions (5% B) for 15 minutes until the UV baseline is completely flat and system pressure is stable.

  • Blank Injection (Validation Step 1): Inject 5 µL of the sample diluent (e.g., 50:50 Water:Acetonitrile). Causality: This proves that any peaks observed in subsequent runs are not artifacts from the diluent, injector carryover, or mobile phase contamination.

  • System Suitability Test (SST) (Validation Step 2): Inject the 1-(3,5-Dimethoxyphenyl)cyclopropanamine reference standard (100 µg/mL) in triplicate. Evaluate against the acceptance criteria (see Table 2). Causality: This verifies that the column efficiency and peak symmetry are sufficient for accurate integration.

  • Sample Analysis: Inject the unknown samples.

  • Bracketing Standard (Validation Step 3): Re-inject the SST standard after every 10 samples and at the end of the sequence. Causality: This confirms that no retention time drift or degradation of column performance occurred during the run.

  • Column Wash & Storage: Ramp to 95% B for 15 minutes to elute any highly lipophilic impurities, then flush with 50:50 Water:Acetonitrile (without TFA) for long-term storage.

Quantitative Data Summaries

Table 1: Gradient Elution Program

Gradient HPLC is utilized because it provides constant peak widths and higher peak capacity compared to isocratic methods, making it ideal for samples with varying retentivities[5].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.095.05.01.0Initial
2.095.05.01.0Isocratic Hold
12.05.095.01.0Linear Ramp
15.05.095.01.0High Organic Wash
15.195.05.01.0Return to Initial
20.095.05.01.0Re-equilibration
Table 2: System Suitability Test (SST) Acceptance Criteria

The following metrics must be met during the SST phase to validate the system's readiness.

ParameterAcceptance CriterionRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and consistent mobile phase delivery.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms that silanol interactions are successfully suppressed by the TFA ion-pairing mechanism.
Theoretical Plates ( N ) ≥ 5,000Guarantees sufficient column efficiency and resolving power.

References

  • 1-(3,5-Dimethoxyphenyl)cyclopropanamine , Benchchem. 2[2]

  • 1-(3,5-Dimethoxyphenyl)cyclopropanamine (Arylcyclopropanamine Research) , Benchchem.1[1]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column , SIELC Technologies. 4[4]

  • HPLC Method Development and Validation for Pharmaceutical Analysis , PharmTech. 5[5]

  • Method Development Guide - HPLC , ZirChrom. 3[3]

Sources

Application

Process Development and Scale-Up Protocol for 1-(3,5-Dimethoxyphenyl)cyclopropanamine Synthesis

Introduction & Strategic Rationale The 1-arylcyclopropylamine motif is a highly valued bioisostere in modern drug development. Compared to traditional benzylamines or gem-dimethylamines, cyclopropylamines exhibit reduced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1-arylcyclopropylamine motif is a highly valued bioisostere in modern drug development. Compared to traditional benzylamines or gem-dimethylamines, cyclopropylamines exhibit reduced basicity, lower lipophilicity (cLogP), and greater metabolic stability against CYP450 enzymes due to the increased sp²-character of their C–H bonds [1]. 1-(3,5-Dimethoxyphenyl)cyclopropanamine serves as a critical intermediate for synthesizing advanced therapeutics, requiring highly reproducible and scalable manufacturing routes.

Historically, accessing 1-arylcyclopropylamines relied on the Curtius rearrangement of cyclopropanecarboxylic acids [2] or the Kulinkovich–Szymoniak reaction of nitriles[3]. While recent nickel-catalyzed reductive cross-couplings of N-hydroxyphthalimide (NHP) esters offer elegant bench-scale alternatives [1], the Kulinkovich–Szymoniak cyclopropanation remains the most cost-effective, atom-economical, and scalable approach for multi-kilogram production when reaction parameters are strictly controlled [4].

Mechanistic Causality & Reaction Design

The Kulinkovich–Szymoniak reaction transforms 3,5-dimethoxybenzonitrile into the corresponding primary cyclopropylamine using ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (Ti(OiPr)₄), followed by Lewis acid activation[3, 5].

Causality of Reagent Selection:

  • Titanacyclopropane Formation: The reaction initiates with the formation of a highly reactive titanacyclopropane intermediate from Ti(OiPr)₄ and two equivalents of EtMgBr, driven by β-hydride elimination and the loss of ethane gas.

  • Nitrile Insertion: The starting material, 3,5-dimethoxybenzonitrile, inserts into the titanacyclopropane to form a stable azatitanacyclopentane intermediate [4].

  • Lewis Acid Contraction: If quenched directly with water, the azatitanacyclopentane hydrolyzes to an undesired ethyl ketone byproduct [4]. The critical addition of a Lewis acid, specifically boron trifluoride etherate (BF₃·OEt₂), forces a required ring contraction to successfully form the cyclopropylamine skeleton[3, 5].

KS_Mechanism A Ti(OiPr)4 + 2 EtMgBr (Reagent Mixture) B Titanacyclopropane Intermediate A->B - Ethane D Azatitanacyclopentane Intermediate B->D + Nitrile (C) C 3,5-Dimethoxybenzonitrile (Substrate) C->D E BF3·OEt2 (Lewis Acid Activation) D->E Ring Contraction G Ethyl Ketone (Hydrolysis Byproduct) D->G Slow Contraction / Direct H2O F 1-(3,5-Dimethoxyphenyl) cyclopropanamine E->F Aqueous Quench

Mechanistic pathway of the Kulinkovich-Szymoniak reaction highlighting key intermediates.

Process Optimization & Quantitative Data

During scale-up, the primary failure mode is the formation of 1-(3,5-dimethoxyphenyl)propan-1-one (the ethyl ketone byproduct) due to incomplete ring contraction or premature hydrolysis [4]. Optimization studies demonstrate that modulating the Grignard reagent's reactivity or strictly controlling the addition temperature is paramount to maximizing the yield of the primary amine.

Table 1 summarizes the optimization parameters for the scale-up of 1-arylcyclopropylamine syntheses via the Kulinkovich–Szymoniak route.

Reaction ConditionTi(OiPr)₄ (equiv)EtMgBr (equiv)Additive / TempYield (%)Major Impurity
Standard Batch1.12.2None / 0 °C to RT55%Ethyl Ketone (~25%)
Sub-stoichiometric Ti0.52.2None / 0 °C to RT30%Ketone & Carbinamine
Cryogenic Addition1.12.2None / -70 °C65%Ethyl Ketone (~10%)
Modulated Grignard1.12.2BDMAEE* / 0 °C75%Trace Ketone (<2%)

*BDMAEE = bis[2-(N,N-dimethylaminoethyl)]ether, an additive used to chelate and modulate Grignard reactivity, preventing over-addition and byproduct formation [4].

Step-by-Step Scale-Up Protocol

This protocol is designed for a 1-mole scale synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanamine, incorporating self-validating quality control checkpoints to ensure process integrity.

Equipment & Reagents
  • Equipment: 5 L jacketed glass reactor with overhead stirring, internal temperature (IT) probe, nitrogen/argon inlet, and pressure-equalizing addition funnels.

  • Substrate: 3,5-Dimethoxybenzonitrile (1.0 mol, 163.2 g)

  • Reagents: Titanium(IV) isopropoxide (1.1 mol, 312.6 g), Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 mol, 733 mL), Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 mol, 283.8 g).

  • Solvents/Quench: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) (2.5 L), 10% w/w Aqueous NaOH solution (1.5 L).

Phase 1: Azatitanacyclopentane Formation
  • Reactor Preparation: Purge the 5 L reactor with nitrogen for 15 minutes. Ensure absolute anhydrous conditions, as moisture will instantly degrade the titanium and Grignard reagents.

  • Substrate Charging: Add 3,5-dimethoxybenzonitrile (163.2 g, 1.0 mol) and anhydrous Et₂O (1.5 L) to the reactor. Stir at 250 rpm until fully dissolved.

  • Titanium Addition: Add Ti(OiPr)₄ (312.6 g, 1.1 mol) in one portion.

  • Cooling: Set the jacket chiller to cool the internal temperature (IT) to -70 °C. Causality: Cryogenic temperatures prevent the premature decomposition of the highly reactive titanacyclopropane intermediate and minimize tertiary carbinamine formation [5].

  • Grignard Addition: Charge the addition funnel with EtMgBr (733 mL, 2.2 mol). Add dropwise over 2 hours, maintaining IT ≤ -60 °C. A dark color change indicates the successful formation of the titanacyclopropane species.

  • Warming: Once addition is complete, gradually warm the reactor to 20 °C over 2 hours and stir for an additional 1 hour.

    • Self-Validation Checkpoint 1: Pull a 0.5 mL aliquot, quench with water, and analyze via GC-MS or HPLC. The disappearance of the nitrile starting material (>95% conversion) validates the formation of the azatitanacyclopentane intermediate. Proceed only if conversion is confirmed.

Phase 2: Lewis Acid-Mediated Ring Contraction
  • Lewis Acid Addition: Cool the reactor back to 0 °C. Slowly add BF₃·OEt₂ (283.8 g, 2.0 mol) via an addition funnel over 45 minutes. Causality: BF₃·OEt₂ activates the azatitanacycle, stripping electron density and forcing the critical ring contraction to the cyclopropylamine skeleton [3].

  • Maturation: Warm the mixture to 20 °C and stir for 2 hours.

    • Self-Validation Checkpoint 2: Pull a second aliquot, quench with basic water, and extract with EtOAc. GC-MS should show the target 1-(3,5-dimethoxyphenyl)cyclopropanamine mass (m/z 193.1) with minimal ethyl ketone byproduct (m/z 194.1).

Phase 3: Quench and Isolation
  • Quenching: Cool the reactor to 0 °C. Carefully add 10% w/w aqueous NaOH (1.5 L) dropwise over 1 hour. Causality: This step is highly exothermic. The basic quench breaks the titanium complex and ensures the amine remains deprotonated in the organic layer, preventing product loss to the aqueous phase.

  • Filtration: The quench will generate a heavy white precipitate (titanium dioxide/salts). Filter the entire biphasic mixture through a pad of Celite to remove titanium salts. Wash the filter cake thoroughly with Et₂O (2 × 500 mL).

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with Et₂O (500 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine as a pale yellow oil.

  • Purification (Salt Formation): To achieve >99% purity without column chromatography, dissolve the crude oil in MTBE and introduce dry HCl gas (or add HCl in dioxane) to precipitate 1-(3,5-dimethoxyphenyl)cyclopropanamine hydrochloride as a white, crystalline solid. Filter and dry under a vacuum.

References

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters, ACS Publications. URL: [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, ACS Publications. URL: [Link]

  • Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. URL: [Link]

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, ACS Publications. URL: [Link]

  • A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Method

Application Note: Catalysts for the Efficient Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Executive Summary The 1-arylcyclopropylamine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a conformationally restricted, metabolically stable bioisostere for benzylamines and ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-arylcyclopropylamine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a conformationally restricted, metabolically stable bioisostere for benzylamines and gem-dimethylamines[1]. Specifically, 1-(3,5-Dimethoxyphenyl)cyclopropanamine integrates the rigid cyclopropyl core with a 3,5-dimethoxyphenyl moiety, providing critical hydrogen bond acceptor sites heavily utilized in the design of CNS-active agents and epigenetic modulators (e.g., LSD1 inhibitors)[2].

This application note details two distinct catalytic/mediated strategies for the efficient synthesis of this molecule: the classical Titanium-Mediated Kulinkovich-Szymoniak Reaction [3] and a state-of-the-art Nickel-Catalyzed Reductive Cross-Coupling [4]. By contrasting these methodologies, researchers can select the optimal route based on scalability, reagent availability, and safety constraints.

Mechanistic Rationale & Catalyst Selection

Route A: Titanium-Mediated Kulinkovich-Szymoniak Cyclopropanation

The Kulinkovich-Szymoniak reaction remains the most direct industrial method for converting nitriles into primary cyclopropylamines[5].

  • The Catalyst/Mediator: Titanium(IV) isopropoxide ( Ti(OiPr)4​ ).

  • Causality: The reaction is initiated by the reaction of Ti(OiPr)4​ with ethylmagnesium bromide to extrude ethane gas, generating a highly reactive titanacyclopropane intermediate[6]. This intermediate acts as a 1,2-dicarbanion equivalent, inserting into the cyano group of 3,5-dimethoxybenzonitrile to form a stable azatitanacyclopentene[3].

  • Lewis Acid Activation: The addition of BF3​⋅OEt2​ is mechanistically mandatory. It acts as a Lewis acid to break the exceptionally strong Ti–N and Ti–O bonds of the intermediate, forcing a ring contraction that yields the primary amine[3].

Route B: Nickel-Catalyzed Decarboxylative Cross-Coupling

Developed to circumvent the use of highly reactive Grignard reagents and cryogenic conditions, this modern approach utilizes cross-electrophile coupling[1].

  • The Catalyst: NiCl2​⋅glyme paired with a dtbbpy ligand.

  • Causality: The reaction couples 1-bromo-3,5-dimethoxybenzene with a redox-active N-hydroxyphthalimide (NHP) ester derived from 1-(Boc-amino)cyclopropanecarboxylic acid[4]. Zinc dust reduces the Ni(II) precatalyst to the active Ni(0) species, which undergoes oxidative addition into the aryl bromide[7]. Simultaneously, the NHP ester is reduced and decarboxylates, generating a transient α -aminocyclopropyl radical[1]. Radical capture by the Ar-Ni(II) species forms a high-valent Ni(III) intermediate that undergoes rapid reductive elimination to forge the C–C bond[4].

Pathway Visualization

Workflow A 3,5-Dimethoxybenzonitrile C Ti(OiPr)4 / EtMgBr BF3·OEt2 A->C Kulinkovich-Szymoniak B NHP Ester + Aryl Halide D Ni Precatalyst / Zn TMSCl B->D Reductive Cross-Coupling E 1-(3,5-Dimethoxyphenyl) cyclopropanamine C->E D->E + TFA Deprotection

Figure 1: Comparison of the Ti-mediated and Ni-catalyzed synthetic workflows.

NiCycle Ni0 Ni(0) Complex NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition (Ar-X) NiIII Ar-Ni(III)-R NiII->NiIII Radical Capture NiI Ni(I)-X NiIII->NiI Product Boc-Protected Product NiIII->Product Reductive Elimination NiI->Ni0 Reduction by Zn Radical α-Aminocyclopropyl Radical Radical->NiIII Addition

Figure 2: Catalytic cycle for the Ni-catalyzed reductive cross-coupling of NHP esters.

Experimental Protocols

Protocol A: Titanium-Mediated Kulinkovich-Szymoniak Reaction

This protocol provides a direct, one-pot conversion of nitriles to primary amines.

  • System Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 3,5-dimethoxybenzonitrile (1.0 equiv) and Ti(OiPr)4​ (1.1 equiv) in anhydrous THF (0.2 M). Cool the mixture to -70 °C using a dry ice/acetone bath.

  • Grignard Addition (Validation Step): Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 equiv) dropwise over 30 minutes.

    • In-Process Check: The solution will transition from colorless to a deep yellow/brown, and ethane gas evolution will be observed. This visually validates the formation of the active titanacyclopropane intermediate[6].

  • Carbometalation: Stir the mixture at -70 °C for 15 minutes, then remove the cooling bath and allow it to warm to 20 °C. Stir for 1 hour.

    • In-Process Check: TLC (Hexane/EtOAc 8:2) should indicate the complete disappearance of the starting nitrile[5].

  • Lewis Acid Activation: Cool the reaction back to 0 °C and add BF3​⋅OEt2​ (2.0 equiv) dropwise. Stir for an additional 1 hour at room temperature. This step forces the ring contraction[3].

  • Quench & Isolation: Carefully quench the reaction with 10% aqueous NaOH (Caution: Exothermic). Stir vigorously until a white precipitate (titanium dioxide salts) forms. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc.

  • Purification: Dry the organic filtrate over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH 95:5 containing 1% Et3​N ) to yield the target primary amine.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

This protocol utilizes bench-stable reagents and avoids cryogenic conditions.

  • Precatalyst Assembly: In a nitrogen-filled glovebox, combine NiCl2​⋅glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%) in anhydrous DMA. Stir for 15 minutes.

    • In-Process Check: The formation of a pale green solution confirms successful ligand complexation[1].

  • Reagent Loading: To the precatalyst solution, add the 1-(Boc-amino)cyclopropanecarboxylic acid NHP ester (1.5 equiv), 1-bromo-3,5-dimethoxybenzene (1.0 equiv), and non-activated zinc dust (3.0 equiv).

  • Activation & Coupling: Add TMSCl (0.5 equiv) to the mixture.

    • Causality/Validation: TMSCl is strictly required to etch the zinc oxide layer, activating the zinc surface for Ni reduction[7]. The reaction mixture will rapidly turn dark red/brown, validating the generation of the active Ni(0) species. Stir at room temperature for 2 hours.

  • Monitoring: Confirm complete consumption of the NHP ester via LC-MS[4].

  • Workup: Dilute the mixture with EtOAc and filter through Celite to remove unreacted zinc. Wash the organic layer sequentially with water and brine to remove DMA, dry over MgSO4​ , and concentrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate in vacuo, neutralize with saturated aqueous NaHCO3​ , extract with DCM, and concentrate to isolate the free 1-(3,5-dimethoxyphenyl)cyclopropanamine[8].

Comparative Data Analysis

The following table summarizes the quantitative and operational differences between the two synthetic strategies, aiding in route selection based on laboratory capabilities.

ParameterTitanium-Mediated (Kulinkovich-Szymoniak)Nickel-Catalyzed Cross-Coupling
Primary Starting Material 3,5-Dimethoxybenzonitrile1-Bromo-3,5-dimethoxybenzene & NHP Ester
Catalyst / Mediator Ti(OiPr)4​ (Stoichiometric/Mediator) NiCl2​⋅glyme / dtbbpy (10 mol%)
Typical Yield 55% - 75%70% - 85% (Over 2 steps)
Reaction Time 2.5 - 4 hours< 2 hours (Coupling) + 1 hour (Deprotection)
Temperature Profile Cryogenic (-70 °C) to Room TempRoom Temperature (0 °C to 20 °C)
Key Intermediate Azatitanacyclopentene α -Aminocyclopropyl Radical
Scalability & Safety Highly scalable; requires handling of pyrophoric Grignard reagents and cryogenic cooling.Bench-stable reagents; avoids highly reactive organometallics; highly chemoselective.

References

  • [3] Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles. Chem. Commun., 2001, 1792-1793. URL:

  • [6] ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. URL:

  • [5] ACS Publications. Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. URL:

  • [8] NextSDS. 1-(3,5-dimethoxyphenyl)cyclopropan-1-amine — Chemical Substance Information. URL:

  • [2] Benchchem. 1-(3,5-Dimethoxyphenyl)cyclopropanamine. URL:

  • [7] Organic Chemistry Portal. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. URL:

  • [1] ChemRxiv. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides (Preprint). URL:

  • [4] West, M. S.; Gabbey, A. L.; Huestis, M. P.; Rousseaux, S. A. L. Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Org. Lett., 2022, 24, 8441-8446. URL:

Sources

Application

Application Note: Scalable Preparation of 1-(3,5-Dimethoxyphenyl)cyclopropanamine Hydrochloride

Introduction & Mechanistic Rationale 1-Arylcyclopropanamines are privileged structural motifs in modern drug discovery. The cyclopropyl group serves as a bioisostere that enforces conformational restriction, modulates li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Arylcyclopropanamines are privileged structural motifs in modern drug discovery. The cyclopropyl group serves as a bioisostere that enforces conformational restriction, modulates lipophilicity, and significantly improves metabolic stability against cytochrome P450 oxidation. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanamine hydrochloride starting from 3,5-dimethoxybenzonitrile, utilizing the Kulinkovich-Szymoniak reaction.

Mechanistic Causality

The direct conversion of nitriles to primary cyclopropylamines requires the precise orchestration of low-valent titanium chemistry . Understanding the causality behind each reagent is critical for success:

  • Titanacyclopropane Generation: The reaction initiates via the transmetalation of ethylmagnesium bromide (EtMgBr) with titanium(IV) isopropoxide (Ti(OiPr)4). This generates a thermally unstable diethyltitanium species that rapidly undergoes β -hydride elimination, releasing ethane gas to form the active, nucleophilic titanacyclopropane complex .

  • Nitrile Insertion: The nitrogen atom of 3,5-dimethoxybenzonitrile coordinates to the titanium center. Subsequent insertion of the nitrile carbon into the Ti–C bond yields a five-membered azatitanacyclopentene intermediate.

  • Lewis Acid-Mediated Ring Contraction: The addition of a strong Lewis acid (boron trifluoride diethyl etherate, BF3·OEt2) is the most critical phase. It activates the azatitanacycle, forcing a rapid and thermodynamically favorable ring contraction to the cyclopropylamine framework. Omission of this Lewis acid results in the intermediate hydrolyzing during workup to yield an unwanted ethyl ketone byproduct .

Mechanism A EtMgBr + Ti(OiPr)4 B Titanacyclopropane Intermediate A->B - Ethane C Nitrile Insertion (3,5-Dimethoxybenzonitrile) B->C D Azatitanacyclopentene C->D E Lewis Acid (BF3·OEt2) D->E Ring Contraction F Primary Cyclopropanamine E->F Hydrolysis

Mechanistic pathway of the Kulinkovich-Szymoniak reaction forming the cyclopropylamine.

Materials & Reagents

Note: The Kulinkovich-Szymoniak reaction is highly sensitive to moisture. All reagents must be strictly anhydrous.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
3,5-Dimethoxybenzonitrile 163.181.01.63 gStarting Material
Ti(OiPr)4 284.221.13.25 mLTitanium Mediator
EtMgBr (3.0 M in Et2O)133.272.27.33 mLGrignard / C2 Source
BF3·OEt2 141.932.02.46 mLLewis Acid Activator
THF (Anhydrous)72.11-40 mLReaction Solvent
HCl (4.0 M in Dioxane)36.461.53.75 mLSalt Formation

Step-by-Step Experimental Protocol

Phase 1: Cyclopropanation (Inert Atmosphere Required)
  • System Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an argon inlet. Purge with argon for 15 minutes.

  • Substrate Solvation: Add 3,5-dimethoxybenzonitrile (1.63 g, 10.0 mmol) and anhydrous THF (40 mL) to the flask. Stir until fully dissolved.

  • Titanium Addition: Inject Ti(OiPr)4 (1.1 equiv, 3.25 mL) into the stirring solution at room temperature (20 °C).

  • Cryogenic Grignard Addition: Cool the reaction mixture to -70 °C using a dry ice/acetone bath. Dropwise add EtMgBr (3.0 M in Et2O, 2.2 equiv, 7.33 mL) via a syringe pump over 30 minutes.

    • Causality Note: Slow addition at cryogenic temperatures prevents the premature thermal decomposition of the diethyltitanium intermediate and suppresses Grignard homocoupling.

  • Intermediate Maturation: Remove the cooling bath and allow the dark brown/black solution to naturally warm to 20 °C. Stir for 1.5 hours to ensure complete formation of the azatitanacyclopentene intermediate.

Phase 2: Ring Contraction & Quenching
  • Lewis Acid Activation: Re-cool the mixture to 0 °C using an ice-water bath. Dropwise add BF3·OEt2 (2.0 equiv, 2.46 mL). Remove the ice bath and stir for 1 hour at room temperature.

  • Reaction Quench: Cool the flask back to 0 °C. Carefully quench the reaction by slowly adding 10% aqueous NaOH (15 mL).

    • Caution: This step is highly exothermic and will result in vigorous gas evolution. Stir vigorously for 30 minutes until a white/gray granular precipitate of titanium dioxide (TiO2) fully forms.

Phase 3: Extraction & Hydrochloride Salt Formation
  • Filtration & Extraction: Filter the crude suspension through a tightly packed pad of Celite to remove titanium salts. Wash the filter cake thoroughly with ethyl acetate (3 x 30 mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, and wash with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethoxyphenyl)cyclopropanamine free base as a pale yellow oil.

  • Salt Precipitation: Dissolve the crude free base in anhydrous diethyl ether (20 mL) and cool to 0 °C. Dropwise add HCl (4.0 M in dioxane, 1.5 equiv, 3.75 mL). A white precipitate will form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether (10 mL), and dry in vacuo at 40 °C to afford the target 1-(3,5-dimethoxyphenyl)cyclopropanamine hydrochloride salt.

Workflow step1 Step 1: Setup 3,5-Dimethoxybenzonitrile + Ti(OiPr)4 in THF step2 Step 2: Grignard Addition Add EtMgBr at -70°C, then warm to RT step1->step2 step3 Step 3: Ring Contraction Add BF3·OEt2 at 0°C, stir at RT step2->step3 step4 Step 4: Quench & Extraction 10% NaOH Quench, Extract with EtOAc step3->step4 step5 Step 5: Salt Formation Dissolve in Et2O, Add 4.0M HCl in Dioxane step4->step5 step6 Step 6: Isolation Filter & Dry in vacuo to yield Target HCl Salt step5->step6

Step-by-step experimental workflow for the synthesis and isolation of the hydrochloride salt.

Self-Validating Troubleshooting & Quality Control

To ensure the scientific integrity of the workflow, utilize the following self-validating analytical checks. Deviations in the final product profile directly indicate specific procedural failures:

  • Observation: High levels of 1-(3,5-dimethoxyphenyl)propan-1-one (ethyl ketone byproduct) detected via LC-MS or NMR.

    • Causality: Incomplete ring contraction. This occurs if the BF3·OEt2 is degraded (hydrolyzed by atmospheric moisture) or if the reaction was quenched before the Lewis acid could fully mediate the contraction.

    • Correction: Ensure BF3·OEt2 is sourced from a fresh, sealed ampoule. Extend the stirring time in Step 6 to 1.5 hours.

  • Observation: Formation of tertiary carbinamine byproducts.

    • Causality: An excess of Grignard reagent was used. When EtMgBr exceeds 2.2 equivalents, it acts as a nucleophile against the intermediate azatitanacycle rather than strictly forming the titanacyclopropane.

    • Correction: Strictly control the stoichiometry of the EtMgBr addition. Titrate the Grignard reagent prior to use to confirm its exact molarity.

  • Observation: Low overall yield with unreacted starting nitrile.

    • Causality: Sub-stoichiometric active titanium. Using less than 1.0 equivalent of Ti(OiPr)4 drastically decreases the yield of the cyclopropylamine while increasing ketone formation.

    • Correction: Ensure a slight excess (1.1 equiv) of Ti(OiPr)4 is utilized as outlined in the protocol.

References

  • Szymoniak, J., & Bertus, P. (2001). "Kulinkovich-Szymoniak Reaction." Organic Chemistry Portal. Available at:[Link]

  • Kulinkovich, O. G. (2004). "Kulinkovich Reaction." Organic Chemistry Portal. Available at:[Link]

  • Chen, Z., et al. (2012). "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, 16(5), 836-839. Available at:[Link]

Method

Application Note: In Vivo Dosing and Pharmacological Profiling of 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Compound: 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS: 1211593-67-7) Therapeutic Context: Epigenetic Modulation (LSD1/KDM1A) and Neuropha...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Compound: 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS: 1211593-67-7) Therapeutic Context: Epigenetic Modulation (LSD1/KDM1A) and Neuropharmacology (MAO-A/B)

Executive Summary & Mechanistic Rationale

1-(3,5-Dimethoxyphenyl)cyclopropanamine belongs to the arylcyclopropylamine (ACPA) class of small molecules. ACPAs are highly privileged pharmacophores in drug discovery, functioning as mechanism-based, irreversible covalent inhibitors of Flavin Adenine Dinucleotide (FAD)-dependent enzymes[1]. The primary targets for this structural class are Lysine-specific demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A/B).

The Causality of the Warhead: The cyclopropylamine core is a "suicide inhibitor." Upon entering the enzyme's active site, the nitrogen atom undergoes a single-electron transfer to the FAD cofactor. This triggers a rapid radical-mediated ring opening of the strained cyclopropyl group, forming a stable, irreversible covalent adduct with FAD[1]. The 3,5-dimethoxy substitution on the phenyl ring modulates the electronic density and steric bulk of the molecule, which dictates its binding kinetics and selectivity profile compared to the unsubstituted parent compound, tranylcypromine (TCP)[2].

G Cmpd 1-(3,5-Dimethoxyphenyl) cyclopropanamine Enzyme FAD-Dependent Enzyme (LSD1 / MAO) Cmpd->Enzyme Active Site Binding Reaction Single-Electron Transfer & Ring Opening Enzyme->Reaction Adduct Covalent FAD-Adduct (Irreversible Inhibition) Reaction->Adduct Epi H3K4me1/2 Accumulation (Epigenetic Alteration) Adduct->Epi LSD1 Inhibition Neuro Monoamine Accumulation (Neurological Alteration) Adduct->Neuro MAO Inhibition Pheno1 Gene De-repression (e.g., CD86, ASCL1) Epi->Pheno1 Pheno2 Enhanced Synaptic Transmission Neuro->Pheno2

Mechanism of action for arylcyclopropylamine-mediated irreversible FAD inhibition.

Formulation & Vehicle Selection

As a free base, 1-(3,5-Dimethoxyphenyl)cyclopropanamine exhibits high lipophilicity, which can lead to erratic gastrointestinal absorption and precipitation in aqueous blood plasma. To ensure a self-validating and reproducible pharmacokinetic (PK) profile, the compound must be formulated in a co-solvent system that maintains it in a dissolved state without causing vehicle-induced toxicity.

Table 1: Optimized Formulation Matrix for Oral (PO) Administration
ComponentVolume/Weight %Function / Causality
1-(3,5-Dimethoxyphenyl)cyclopropanamine 1.0 - 2.0 mg/mLActive Pharmaceutical Ingredient (API).
DMSO (Dimethyl Sulfoxide) 5% v/vDisrupts the crystal lattice of the lipophilic API; ensures primary solvation.
PEG-400 (Polyethylene Glycol) 30% v/vActs as a co-solvent and surfactant; prevents precipitation upon aqueous dilution.
Sterile Saline (0.9% NaCl) 65% v/vIsotonic bulk carrier; ensures physiological compatibility and minimizes GI irritation.
Step-by-Step Formulation Protocol
  • Weighing: Accurately weigh the required mass of 1-(3,5-Dimethoxyphenyl)cyclopropanamine into a sterile amber glass vial (the compound may be light-sensitive over prolonged periods).

  • Primary Solvation: Add the calculated volume of DMSO (5% of total final volume). Vortex vigorously for 60 seconds until a clear solution is achieved.

  • Co-solvation: Add PEG-400 (30% of total final volume). Sonicate the mixture in a water bath at room temperature for 5 minutes. Scientific Insight: Pre-mixing DMSO and PEG-400 before adding water prevents the hydrophobic API from crashing out.

  • Aqueous Dilution: While continuously vortexing the vial, add the Sterile Saline (65% of total final volume) dropwise.

  • Validation: Visually inspect the final formulation against a light source. It must be a clear, precipitate-free solution. Use within 4 hours of preparation to prevent gradual degradation or micro-crystal formation.

In Vivo Dosing & Efficacy Protocols

The following protocols are designed for murine models (e.g., BALB/c nude mice for xenografts or C57BL/6 for syngeneic models). Based on structurally analogous ACPA LSD1 inhibitors, the efficacious dosing range typically falls between 2.5 mg/kg and 20 mg/kg[3].

Protocol A: Pharmacodynamic (PD) Target Engagement Workflow

To establish trustworthiness in your efficacy data, you must first prove the drug hits the target in vivo. For LSD1 inhibitors, the universal biomarker is the accumulation of di-methylated histone H3 at lysine 4 (H3K4me2)[4].

  • Acclimation: Acclimate mice for 7 days prior to dosing to normalize baseline stress hormones, which can independently alter epigenetic markers.

  • Administration: Administer the formulated compound via Oral Gavage (PO) at a dosing volume of 10 mL/kg. Test three dose cohorts: Vehicle, 5 mg/kg, and 15 mg/kg.

  • Tissue Harvesting: At 4h, 12h, and 24h post-dose, euthanize 3 mice per cohort. Collect peripheral blood (in EDTA tubes) and the target tissue (e.g., tumor or brain).

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood using density gradient centrifugation.

  • Biomarker Readout: Lyse the PBMCs and target tissues, extract histones, and perform Western Blotting for H3K4me2.

    • Self-Validating Logic: If H3K4me2 increases in PBMCs but not in the target tissue, the drug has systemic exposure but poor tissue penetration (e.g., failing to cross the blood-brain barrier).

Protocol B: Xenograft Efficacy Dosing

For evaluating anti-tumor efficacy (e.g., in MV-4-11 Acute Myeloid Leukemia or Small Cell Lung Cancer models)[3]:

  • Inoculation: Subcutaneously inject 5×106 target cells into the right flank of immunocompromised mice.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group) to ensure equal starting tumor burdens.

  • Dosing Regimen: Administer 1-(3,5-Dimethoxyphenyl)cyclopropanamine PO, Once Daily (QD), at 10 mg/kg or 20 mg/kg for 21 to 28 days.

  • Monitoring: Measure tumor volume via calipers bi-weekly.

Safety, Toxicity, and Expected Readouts

Because LSD1 plays a critical role in hematopoietic stem cell differentiation, a known, on-target effect of systemic LSD1 inhibition is reversible thrombocytopenia (a drop in platelet count)[4]. This must be monitored to differentiate between general vehicle toxicity and on-target pharmacology.

Table 2: Expected Pharmacological and Safety Parameters
ParameterExpected Readout / ThresholdCausality / Biological Rationale
Tumor Volume (T/C %) < 40% at 20 mg/kgInhibition of LSD1 de-represses differentiation genes (e.g., CD86), halting tumor proliferation[3].
H3K4me2 Levels > 3-fold increase vs. VehicleDirect evidence of LSD1 catalytic inhibition at the chromatin level.
Platelet Count 30% - 50% reductionOn-target interference with megakaryopoiesis; fully reversible upon drug cessation[4].
Body Weight < 10% lossIndicates the selected dose and vehicle are well-tolerated without severe systemic toxicity.

Expert Insight: If severe weight loss (>15%) or neurological symptoms (hyperactivity, tremors) are observed, it is highly probable that the specific 3,5-dimethoxy substitution is driving off-target MAO-A inhibition in the brain. If this occurs, the dose must be titrated down, or the compound should be deprioritized in favor of a more LSD1-selective analogue.

References[1] Title: LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B

Source: AACR Journals URL: 4] Title: Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models Source: PMC / NIH URL: 2] Title: Cancer-Cell-Selective Targeting by Arylcyclopropylamine–Vorinostat Conjugates Source: ACS Publications URL: 3] Title: Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors Source: ACS Publications URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(3,5-Dimethoxyphenyl)cyclopropanamine Solubility Troubleshooting

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and formulation scientists working with 1-(3,5-Dimethoxyphenyl)cyclopropanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and formulation scientists working with 1-(3,5-Dimethoxyphenyl)cyclopropanamine .

As an arylcyclopropanamine building block, this compound presents unique physicochemical challenges. The electron-rich 3,5-dimethoxyphenyl ring imparts high lipophilicity (elevated LogP), while the primary amine attached to the strained cyclopropyl ring has a pKa typically near 7.5–8.2. At physiological pH (7.4), a substantial fraction of the compound exists as the unprotonated free base. This leads to severe aqueous solubility issues, assay aggregation, and erratic pharmacokinetic profiles.

Below is our expert troubleshooting guide, complete with mechanistic explanations, formulation strategies, and self-validating protocols.

Part 1: Troubleshooting FAQs

Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into my aqueous in vitro assay buffer?

The Causality: This is a classic "solvent shift" phenomenon. DMSO is highly miscible with water. When you spike your DMSO stock into PBS or HEPES buffer, the DMSO rapidly diffuses into the bulk aqueous phase. This leaves the highly lipophilic 1-(3,5-Dimethoxyphenyl)cyclopropanamine locally supersaturated without its solvating carrier, forcing rapid nucleation and precipitation (often visible as micro-turbidity). Furthermore, if your buffer is at pH 7.4, the amine is insufficiently protonated to maintain solubility. The Solution: Do not exceed a final DMSO concentration of 0.5%–1.0%. If higher compound concentrations are required, pre-dilute the DMSO stock in an intermediate surfactant (e.g., 0.1% Tween-20 or Triton X-100) before adding it to the aqueous buffer. Alternatively, lower the assay buffer pH to 6.0 (if your biological target tolerates it) to ensure >99% protonation of the cyclopropanamine.

Q2: We are moving to in vivo murine models. How can we formulate the free base for intravenous (IV) or per os (PO) dosing without using toxic levels of co-solvents?

The Causality: Administering high concentrations of co-solvents like PEG400 or DMSO in rodents causes hemolysis and local tissue necrosis. To bypass this, you must mask the lipophilicity of the compound. The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The 3,5-dimethoxyphenyl moiety is highly lipophilic and sterically fits perfectly into the hydrophobic inner cavity of the cyclodextrin torus. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent hydrogen bonding with the aqueous vehicle, effectively dragging the encapsulated drug into solution .

Q3: What is the optimal long-term strategy to permanently resolve these solubility issues for storage and future studies?

The Causality: The free base of 1-(3,5-Dimethoxyphenyl)cyclopropanamine is often an oil or an amorphous solid, which is prone to oxidative degradation and has poor thermodynamic dissolution properties. The Solution: Salt Selection . Converting the free base into a crystalline Hydrochloride (HCl) or Mesylate salt fundamentally alters the solid-state properties. Protonating the primary amine creates an ionic crystal lattice. When introduced to water, the high ion-dipole hydration energy of the charged species easily overcomes the lattice energy, resulting in rapid and complete dissolution .

Part 2: Quantitative Formulation Strategies

The table below summarizes the validated formulation strategies based on your experimental phase.

Formulation StrategyVehicle CompositionMax Estimated ConcentrationTolerability / ToxicityBest Use Case
Co-Solvency 1% DMSO / 99% PBS (pH 7.4)< 50 µMHigh (In Vitro)Biochemical / Cell-based assays
Surfactant Micelle 5% DMSO / 5% Tween-80 / 90% Saline~ 2 - 5 mg/mLModerate (GI upset PO)Early PK studies (PO only)
Complexation 20% (w/v) HP-β-CD in ddH₂O~ 10 - 15 mg/mLExcellent (IV/PO safe)Efficacy / Toxicity models
Salt Formation 100% Saline (using HCl salt form)> 25 mg/mLExcellentPermanent API optimization

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanamine Hydrochloride

This protocol is self-validating: the successful formation of the salt is visually confirmed by the immediate precipitation of a white crystalline solid from the organic phase.

  • Dissolution: Dissolve 500 mg of 1-(3,5-Dimethoxyphenyl)cyclopropanamine (free base) in 10 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath (0°C) and stir at 300 rpm under an inert nitrogen atmosphere.

  • Acidification: Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise over 5 minutes.

  • Validation Cue: A dense, white crystalline precipitate will immediately begin to form as the ionic salt becomes insoluble in the non-polar ether.

  • Isolation: Continue stirring for 30 minutes at 0°C to ensure complete precipitation. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with 5 mL of cold, anhydrous ether to remove unreacted free base and impurities. Dry the solid under high vacuum for 12 hours to yield the pure HCl salt.

Protocol B: Preparation of 20% HP-β-CD Formulation for In Vivo Dosing

This protocol ensures complete encapsulation. The validation cue is the transition from a cloudy suspension to a completely optically clear solution.

  • Vehicle Preparation: Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 8.0 mL of sterile double-distilled water (ddH₂O). Stir until completely clear.

  • API Addition: Add 100 mg of 1-(3,5-Dimethoxyphenyl)cyclopropanamine (preferably the HCl salt generated in Protocol A) to the cyclodextrin solution.

  • Complexation: Vortex the mixture vigorously for 60 seconds. The solution may initially appear turbid.

  • Thermal Incubation: Place the vial in a sonicating water bath at 37°C for 15–20 minutes. The kinetic energy facilitates the entry of the lipophilic dimethoxyphenyl ring into the cyclodextrin cavity.

  • Validation Cue: Inspect the vial against a light source. The solution must be 100% optically clear with no visible particulates.

  • Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter into a sterile, sealed vial prior to animal dosing.

Part 4: Decision Matrix Visualization

Below is the logical workflow for overcoming solubility bottlenecks with this specific compound.

G Start Solubility Issue: 1-(3,5-Dimethoxyphenyl)cyclopropanamine PhaseSplit Experimental Phase? Start->PhaseSplit InVitro In Vitro Assays (Cellular/Biochemical) PhaseSplit->InVitro InVivo In Vivo Dosing (PK/PD Models) PhaseSplit->InVivo DMSO Co-Solvency (Dilute DMSO <1%) InVitro->DMSO Low Conc. Req. pHControl pH Adjustment (Buffer pH < 6.0) InVitro->pHControl High Conc. Req. Salt Salt Formation (Synthesize HCl Salt) InVivo->Salt Permanent Fix Cyclo Complexation (20% HP-β-CD Vehicle) InVivo->Cyclo Rapid Formulation Success Soluble & Stable Formulation Achieved DMSO->Success pHControl->Success Salt->Success Cyclo->Success

Workflow for overcoming 1-(3,5-Dimethoxyphenyl)cyclopropanamine solubility issues.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) / National Library of Medicine URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences URL:[Link]

Optimization

Best purification techniques for 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Welcome to the Technical Support Center for arylcyclopropanamine synthesis and purification. 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a highly valuable building block in medicinal chemistry, combining an electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for arylcyclopropanamine synthesis and purification.

1-(3,5-Dimethoxyphenyl)cyclopropanamine is a highly valuable building block in medicinal chemistry, combining an electron-rich aromatic system with a sterically constrained, rigid cyclopropylamine core. However, its primary amine functionality presents distinct downstream processing challenges. This guide synthesizes field-proven methodologies to help you troubleshoot streaking, optimize retention, and isolate high-purity product.

Section 1: Troubleshooting & FAQs

Q1: When attempting normal-phase flash chromatography on standard silica gel, my compound streaks severely across the column, resulting in poor resolution and low recovery (<50%). How can I resolve this? Root Cause: Standard silica gel contains residual silanol groups that act as Brønsted acids (pKa ~4.5–5.0). 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a basic primary amine. This creates a strong acid-base interaction, leading to irreversible adsorption, severe peak tailing, and band broadening [1]. Solution: You have two primary options to disrupt this interaction:

  • Mobile Phase Modification: Add a competing volatile base, such as 1–5% Triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., DCM/MeOH/TEA). The TEA preferentially binds to and neutralizes the acidic silanols, allowing your target amine to elute [1].

  • Stationary Phase Modification (Recommended): Switch to an amine-functionalized silica column (e.g., KP-NH). Because the stationary phase is already end-capped with basic amine groups, the acid-base interaction is eliminated. This allows you to use simple, volatile solvent systems like Hexane/Ethyl Acetate without the need for TEA, drastically simplifying post-purification solvent removal [2].

Q2: I am using Preparative Reverse-Phase HPLC (C18 column) with a standard Water/Acetonitrile gradient, but the amine elutes in the void volume with a broad, asymmetrical peak. How do I increase retention and improve peak shape? Root Cause: At a neutral pH, the primary amine exists in a partial equilibrium between its free-base and protonated forms. This causes split peaks or broad tailing due to secondary interactions with unreacted silanols on the C18 matrix. Furthermore, the protonated amine is highly hydrophilic, causing it to elute too early [3]. Solution: Implement the "2 pH Rule" to force the molecule into a single ionization state:

  • Acidic Approach (Ion-Pairing): Add 0.1% Trifluoroacetic acid (TFA) to both aqueous and organic mobile phases. TFA lowers the pH to ~2.0, ensuring the amine is fully protonated. Critically, the trifluoroacetate anion acts as a weak ion-pairing reagent, forming a neutral, hydrophobic complex ([R-NH3+] [CF3COO-]) with the amine. This complex partitions efficiently into the C18 stationary phase, increasing retention time and sharpening the peak by masking residual silanols [4].

  • Basic Approach (Free-Basing): Alternatively, use a high-pH mobile phase (e.g., 0.1% ammonium hydroxide, pH ~10) if your column is pH-stable. This forces the molecule entirely into its uncharged free-base form, maximizing its intrinsic lipophilicity (driven by the 3,5-dimethoxyphenyl group) and dramatically increasing retention[3].

Q3: After evaporating the fractions containing pure 1-(3,5-Dimethoxyphenyl)cyclopropanamine, I am left with a viscous yellow oil instead of a solid. How can I obtain a crystalline product? Root Cause: The free base of many arylcyclopropanamines possesses a low melting point and tends to remain an oil at room temperature, making it difficult to weigh and prone to oxidative degradation over time. Solution: Convert the free base to a hydrochloride (HCl) salt. By dissolving the oil in an anhydrous, non-polar solvent (like diethyl ether) and introducing anhydrous HCl, the highly polar HCl salt will rapidly precipitate as a white, crystalline solid. This self-validating physical change confirms successful salt formation and yields a bench-stable powder.

Section 2: Workflow Visualizations

PurificationWorkflow Start Crude 1-(3,5-Dimethoxyphenyl) cyclopropanamine CheckScale Scale of Purification? Start->CheckScale Flash Normal Phase Flash Chromatography CheckScale->Flash > 100 mg Scale HPLC Reverse-Phase Prep HPLC CheckScale->HPLC < 100 mg or High Purity Req. Silica Standard Silica (Add 1-5% TEA) Flash->Silica Alternative AmineSilica Amine-Functionalized Silica (KP-NH) Flash->AmineSilica Preferred LowPH Acidic Mobile Phase (0.1% TFA Ion-Pairing) HPLC->LowPH Standard Protocol HighPH Basic Mobile Phase (0.1% NH4OH) HPLC->HighPH For Free Base Retention Salt HCl Salt Formation & Crystallization Silica->Salt AmineSilica->Salt LowPH->Salt Lyophilize & Exchange HighPH->Salt

Decision tree for selecting the optimal purification route for primary amines.

TFAMechanism Amine Free Base Amine (Hydrophilic, Early Elution) Protonation Protonation by TFA (pH ~2.0) Amine->Protonation Cation Ammonium Cation (R-NH3+) Protonation->Cation IonPair Ion-Pair Formation [R-NH3+] [CF3COO-] Cation->IonPair + TFA Anion Retention Increased Retention on C18 Stationary Phase IonPair->Retention

Mechanism of TFA-mediated ion-pairing to enhance retention in RP-HPLC.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Amine-Modified Silica)

Objective: Isolate the free base with high recovery without the use of TEA.

  • Preparation: Equilibrate an amine-functionalized flash cartridge (e.g., Biotage KP-NH) with 3 column volumes (CV) of 100% Hexane [2].

  • Loading: Dissolve the crude 1-(3,5-Dimethoxyphenyl)cyclopropanamine in a minimal volume of Dichloromethane (DCM). Dry load onto Celite if the volume exceeds 2% of the column volume.

  • Elution: Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 12–15 CV.

  • Monitoring: Monitor UV absorbance at 254 nm and 280 nm. The 3,5-dimethoxyphenyl group provides strong chromophoric absorption at 280 nm, validating the elution of the target.

  • Recovery: Pool the product-containing fractions and concentrate under reduced pressure to yield the free base (typically a viscous oil).

Protocol B: Preparative RP-HPLC with TFA Ion-Pairing

Objective: High-purity isolation of the amine as a TFA salt.

  • Mobile Phase Setup: Prepare Solvent A (Milli-Q Water + 0.1% v/v TFA) and Solvent B (Acetonitrile + 0.1% v/v TFA) [4].

  • Sample Prep: Dissolve the crude mixture in a 1:1 mixture of Solvent A and B. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Chromatography: Inject onto a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Run a shallow gradient: 10% B to 60% B over 20 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Collect peaks based on a UV threshold at 280 nm.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions directly. Note: The resulting product will be the trifluoroacetate salt of 1-(3,5-Dimethoxyphenyl)cyclopropanamine.

Protocol C: Hydrochloride Salt Crystallization

Objective: Convert the free base oil into a stable, crystalline HCl salt.

  • Dissolution: Dissolve 1.0 g of the purified free base oil in 10 mL of anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Precipitation: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise with vigorous magnetic stirring.

  • Maturation: A white precipitate will form immediately (self-validating step). Stir for an additional 30 minutes at 0 °C to ensure complete precipitation and particle growth.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum. Wash the filter cake with 2 x 5 mL of ice-cold anhydrous diethyl ether to remove unreacted organics.

  • Drying: Dry the solid in a vacuum desiccator over silica gel overnight to yield pure 1-(3,5-Dimethoxyphenyl)cyclopropanamine hydrochloride.

Section 4: Quantitative Method Comparison

Purification MethodTypical Yield (%)Typical Purity (%)Primary AdvantageLimitation
Standard Silica (+ TEA) 60–75%>90%Low consumable cost, readily available.TEA removal is tedious; potential for product degradation.
Amine-Functionalized Silica 85–95%>95%No TEA required; high recovery; simple evaporation.Higher initial cost for specialized cartridges.
RP-HPLC (0.1% TFA) 80–90%>99%Exceptional resolution of structurally similar impurities.Yields a TFA salt; requires lyophilization and potential salt exchange.
RP-HPLC (High pH) 75–85%>98%Yields the free base directly without ion-pairing agents.Requires specialized pH-stable C18 columns.

References

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link][1]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at:[Link][2]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Available at:[Link][3]

  • The role of TFA on Reverse phase chromatography? Chromforum. Available at: [Link][4]

Sources

Troubleshooting

Optimizing temperature conditions for 1-(3,5-Dimethoxyphenyl)cyclopropanamine crystallization

Technical Support Center: Crystallization Process Development Target Molecule: 1-(3,5-Dimethoxyphenyl)cyclopropanamine Module: Temperature Optimization & Thermodynamic Control As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Process Development Target Molecule: 1-(3,5-Dimethoxyphenyl)cyclopropanamine Module: Temperature Optimization & Thermodynamic Control

As a Senior Application Scientist, I have designed this support center to move beyond basic troubleshooting. 1-(3,5-Dimethoxyphenyl)cyclopropanamine is a highly valuable arylcyclopropanamine intermediate; the cyclopropyl group is a privileged motif that introduces conformational constraints and modulates lipophilicity and metabolic stability[1]. However, its crystallization is highly sensitive to thermal kinetics.

This guide provides a self-validating framework to optimize your temperature conditions, ensuring high-purity, scalable, and reproducible crystal isolation.

Part 1: Core Thermodynamic Baselines

Before troubleshooting, you must establish the operational boundaries of your system. The Metastable Zone Width (MSZW) is the critical temperature interval between the saturation temperature ( Tsat​ ) and the temperature of spontaneous nucleation ( Tnuc​ )[2]. Operating precisely within this zone is essential for growing large, pure crystals rather than crashing out amorphous fines[3].

Table 1: Baseline Thermodynamic Parameters (Ethanol Solvent System) Note: Values are representative baselines for a 100 mg/mL concentration profile.

ParameterTarget Value / RangeProcess Causality & Significance
Saturation Temp ( Tsat​ ) 45.2 °CComplete dissolution point. Heating above this ensures no ghost nuclei remain.
Nucleation Temp ( Tnuc​ ) 38.5 °C (at 0.5 °C/min)Spontaneous primary nucleation occurs. Defines the lower limit of the MSZW.
MSZW ( ΔTmax​ ) 6.7 °CThe operating window. A wider zone indicates higher stability of the supersaturated solution[3].
Optimal Seeding Temp 43.0 °C ( Tsat​
  • 2.2 °C)
Prevents seed dissolution while avoiding spontaneous secondary nucleation.
Isothermal Aging Time 60 - 90 minutesAllows supersaturation to decay onto the seed crystals before further cooling.

Part 2: Process Workflows & Diagnostics

Optimal Seeded Cooling Workflow

To prevent rapid, uncontrolled precipitation, a seeded cooling approach combined with a non-linear temperature ramp is required.

Workflow Start 1. Complete Dissolution (T > T_sat) Cool1 2. Linear Cooling (Approach MSZW) Start->Cool1 0.5°C/min Seed 3. Seed Introduction (T_sat - 2°C) Cool1->Seed Enter Metastable Zone Age 4. Isothermal Aging (Supersaturation Decay) Seed->Age 1-3% w/w seed Cool2 5. Cubic Cooling Ramp (Constant Supersaturation) Age->Cool2 FBRM Validation Isolate 6. Filtration & Wash Cool2->Isolate Target Yield

Optimal temperature-controlled seeded cooling crystallization workflow.

Troubleshooting Liquid-Liquid Phase Separation (LLPS)

A common issue with highly soluble methoxy-substituted aromatics is "oiling out" (LLPS), where the solute separates as a liquid phase rather than a solid crystal.

Troubleshooting Issue Oiling Out (LLPS) Detected Decision Is T_cloud > T_sat? Issue->Decision Solvent Thermodynamic Fix: Adjust Solvent Ratio Decision->Solvent Yes (Thermodynamic) Kinetic Kinetic Fix: Adjust Temp Profile Decision->Kinetic No (Kinetic) Hold Hold T above T_cloud Kinetic->Hold Seed Seed to force nucleation Hold->Seed

Diagnostic pathway for resolving Liquid-Liquid Phase Separation (LLPS).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my 1-(3,5-Dimethoxyphenyl)cyclopropanamine oiling out instead of crystallizing during cooling? Expert Answer: Oiling out occurs when the cooling trajectory hits the liquid-liquid coexistence curve (spinodal curve) before the solubility curve. This is often a kinetic issue caused by cooling too rapidly. Causality: The high lipophilicity of the dimethoxy groups can suppress the nucleation rate. When you cool too fast, supersaturation builds up faster than nucleation can relieve it, forcing the system to separate into a solute-rich oil and a solvent-rich phase. Action: Reduce your cooling rate to 0.1–0.2 °C/min. If the cloud point ( Tcloud​ ) is still higher than Tsat​ , you have a thermodynamic problem and must adjust your solvent system (e.g., increase the anti-solvent ratio) to push Tsat​ above Tcloud​ .

Q2: How do I prevent excessive agglomeration and solvent entrapment? Expert Answer: Agglomeration is a direct symptom of high supersaturation spikes. If you use a linear cooling rate (e.g., a constant 0.5 °C/min), the supersaturation generation rate outpaces the available crystal surface area early in the process. Causality: Crystal growth rate is proportional to surface area. Small seeds have low surface area. A linear cool generates solute faster than small seeds can absorb it, triggering secondary nucleation and agglomeration. Action: Implement a cubic cooling profile . Cool very slowly at first (e.g., 0.05 °C/min) when seeds are small. As the crystals grow and surface area increases, you can exponentially increase the cooling rate. This maintains a constant, low level of supersaturation throughout the batch.

Q3: How does agitation speed affect my temperature optimization? Expert Answer: Agitation directly impacts the MSZW. Higher impeller speeds enhance mass transfer but also increase the probability of secondary nucleation via crystal-impeller collisions. Causality: Studies show that increasing the agitation rate generally narrows the MSZW because the enhanced diffusional transport allows solute molecules to cluster and nucleate at higher temperatures[4]. Action: Standardize your agitation (e.g., 300 RPM) during MSZW determination and maintain this exact specific power input ( P/V ) during scale-up.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, rely on in situ Process Analytical Technology (PAT), specifically Focused Beam Reflectance Measurement (FBRM), to monitor chord length distributions in real-time[5].

Protocol 1: Dynamic Determination of the Metastable Zone Width (MSZW)

Objective: Accurately map Tsat​ and Tnuc​ to define the seeding window.

  • Preparation: Suspend a known concentration of 1-(3,5-Dimethoxyphenyl)cyclopropanamine in the solvent system within a jacketed crystallizer equipped with an FBRM probe.

  • Heating Ramp (Dissolution): Heat the suspension at 1.0 °C/min.

    • Self-Validation Check: Monitor the FBRM total particle count. The temperature at which the count drops to a stable baseline (zero) is recorded as the clear point ( Tsat​ ).

  • Thermal Erasing: Hold the temperature at Tsat​

    • 5 °C for 30 minutes to ensure the destruction of all sub-visible structural clusters.
  • Cooling Ramp (Nucleation): Cool the solution at a controlled, constant rate (e.g., 0.5 °C/min) while maintaining constant agitation.

    • Self-Validation Check: The exact temperature where the FBRM particle count spikes exponentially is recorded as the cloud point ( Tnuc​ ).

  • Calculation: MSZW = Tsat​−Tnuc​ . Repeat at different cooling rates to model the nucleation kinetics[4].

Protocol 2: Seeded Non-Linear Cooling Crystallization

Objective: Execute a controlled crystallization that prioritizes crystal growth over secondary nucleation.

  • Dissolution: Heat the batch to Tsat​

    • 5 °C until FBRM confirms complete dissolution.
  • Cooling to Seeding Temp: Cool the batch at 0.5 °C/min to the optimal seeding temperature ( Tsat​

    • 2 °C). This places the system safely within the MSZW[3].
  • Seeding: Introduce 1-3% w/w of pre-milled seed crystals (target D50​ ~20 µm).

  • Isothermal Aging: Hold the temperature constant for 60-90 minutes.

    • Self-Validation Check: Observe the FBRM trend. The fine particle counts should stabilize, and the mean chord length should slightly increase, indicating that the initial supersaturation has successfully decayed onto the seed surfaces without triggering secondary nucleation.

  • Cubic Cooling: Execute a non-linear (cubic) cooling profile down to the final isolation temperature (e.g., 5 °C).

    • Formula: T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3

  • Isolation: Filter and wash the crystals.

References

  • A new view on the metastable zone width during cooling crystallization. ResearchGate. Available at:[Link]

  • Metastable Zone Width, Nucleation Kinetics, and Reactive Crystallization Optimization. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • Optimization of crystallization of biological macromolecules using dialysis combined with temperature control. IUCr Journals. Available at:[Link]

  • Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics. White Rose Research Online. Available at: [Link]

Sources

Optimization

Troubleshooting NMR spectra for 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and medicinal chemists working with 1-(3,5-Dimethoxyphenyl)cyclopropanamine , a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy. This guide is specifically engineered for researchers, analytical scientists, and medicinal chemists working with 1-(3,5-Dimethoxyphenyl)cyclopropanamine , a highly valuable bioisosteric building block in drug discovery.

Because cyclopropylamines present unique stereochemical and electronic environments, their Nuclear Magnetic Resonance (NMR) spectra frequently exhibit complex splitting patterns, solvent-dependent chemical shifts, and exchange phenomena. This guide provides causal explanations, self-validating protocols, and troubleshooting workflows to ensure absolute confidence in your structural assignments.

Expected Quantitative NMR Profile

Before troubleshooting, it is critical to establish the baseline expected chemical shifts. The table below summarizes the theoretical 1 H NMR profile for the free base form of 1-(3,5-Dimethoxyphenyl)cyclopropanamine in dry CDCl 3​ .

Proton TypeEnvironmentExpected Shift (ppm)MultiplicityIntegrationCoupling / Spin System
Cyclopropyl CH 2​ trans to Aryl ring0.80 – 1.00Multiplet2HAA'BB' system (diastereotopic)
Cyclopropyl CH 2​ cis to Aryl ring1.00 – 1.20Multiplet2HAA'BB' system (diastereotopic)
Amine NH 2​ Exchangeable1.50 – 2.50Broad Singlet2HVaries with concentration/H 2​ O
Methoxy OCH 3​ Equivalent3.78Singlet6HN/A
Aromatic H4 para to cyclopropyl6.35Triplet1H J≈2.2 Hz (meta coupling)
Aromatic H2, H6 ortho to cyclopropyl6.50Doublet2H J≈2.2 Hz (meta coupling)

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the primary amine (-NH 2​ ) peak missing or appearing as a very broad mound in my 1 H NMR spectrum?

The Causality: The absence or extreme broadening of the -NH 2​ signal is typically caused by two phenomena: chemical exchange and quadrupolar relaxation .

  • Chemical Exchange: Protons attached to heteroatoms (N, O, S) are labile. If your deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) contains trace amounts of residual water, the amine protons will rapidly exchange with the water protons[1]. If this exchange occurs at an intermediate rate relative to the NMR timescale, the signals coalesce into a single, broad, indistinguishable mound[2].

  • Quadrupolar Relaxation: The 14 N nucleus has a nuclear spin of I=1 and possesses a quadrupole moment. The electric field gradient around the nitrogen atom causes rapid relaxation of the attached protons, broadening the signal.

The Solution: Use rigorously dried aprotic solvents (e.g., CDCl 3​ stored over activated 4Å molecular sieves). If the peak is still ambiguous, perform the D 2​ O Exchange Protocol (see Section 3) to definitively locate the exchangeable protons.

Q2: The cyclopropane methylene protons appear as two complex multiplets rather than a simple singlet or doublet. Is my sample impure?

The Causality: Your sample is likely pure; the complexity is a fundamental stereochemical feature of 1-arylcyclopropanamines. The molecule possesses a plane of symmetry passing through C1, the amine group, and the aryl ring. This makes the two CH 2​ groups enantiotopic (equivalent). However, within each individual CH 2​ group, the two protons are diastereotopic [3].

Because the cyclopropane ring is rigid, one proton is permanently locked cis to the 3,5-dimethoxyphenyl ring, while the other is locked trans. The magnetic anisotropy (ring current) of the aromatic ring shields these two protons differently. Consequently, they possess different chemical shifts and couple to each other, creating a complex second-order AA'BB' spin system rather than simple first-order doublets.

Q3: My cyclopropyl signals are shifted significantly downfield (e.g., >1.5 ppm), and the amine peak integrates incorrectly. What happened?

The Causality: This is a classic indicator that your compound has formed a salt (e.g., a hydrochloride salt) rather than existing as a free base. Protonation of the amine to -NH 3+​ places a full positive charge on the nitrogen. Through strong inductive electron withdrawal, this deshields the adjacent cyclopropyl protons, shifting them drastically downfield[4]. Furthermore, the -NH 3+​ protons will integrate to 3H instead of 2H and may exhibit a 1:1:1 triplet splitting pattern due to 14 N coupling if the molecule is highly symmetric and exchange is slow.

The Solution: Perform the In-Tube Free-Basing Protocol (see Section 3) to neutralize the salt and recover the free base spectrum.

Experimental Protocols

Protocol A: D 2​ O Exchange (Self-Validating Identification of Labile Protons)

This protocol is a self-validating system: the physical addition of deuterium directly proves the chemical nature of the peak by removing it from the 1 H observation window[2].

  • Acquire Baseline: Run a standard 1 H NMR of your sample in CDCl 3​ (approx. 10-15 mg in 0.6 mL).

  • Add D 2​ O: Remove the NMR tube from the spectrometer. Add 1-2 drops of D 2​ O directly into the tube using a clean glass Pasteur pipette.

  • Agitate: Cap the tube tightly and shake vigorously for 30 seconds to ensure biphasic mixing. (The D 2​ O will form a small bubble or separate layer at the top or bottom depending on solvent density).

  • Re-acquire: Place the sample back into the spectrometer, re-shim (as the magnetic susceptibility has slightly changed), and acquire a new 1 H spectrum.

  • Validate: Overlay the two spectra. The broad -NH 2​ signal (and any residual H 2​ O signal) will disappear, replaced by a sharp HDO peak (typically around 4.7-4.8 ppm in CDCl 3​ ).

Protocol B: In-Tube Free-Basing of Cyclopropylamine Salts

If you suspect your sample is protonated, you can neutralize it directly in the NMR tube.

  • Solvent Selection: Dissolve 10 mg of the suspected salt in 0.6 mL of CDCl 3​ .

  • Base Addition: Add 1-2 mg of solid, anhydrous Potassium Carbonate (K 2​ CO 3​ ) or a micro-drop of deuterated triethylamine (TEA- d15​ ) to the NMR tube.

  • Agitation & Filtration: Shake the tube gently for 2 minutes. If using K 2​ CO 3​ , allow the solid to settle completely to the bottom of the tube (or filter through a small plug of glass wool into a new tube to prevent shimming issues).

  • Acquire: Run the 1 H NMR. The cyclopropyl protons should shift upfield back to the 0.80–1.20 ppm range, confirming the restoration of the free base.

Diagnostic Workflows & Logical Relationships

The following diagram illustrates the diagnostic logic for troubleshooting a missing or obscured amine peak, ensuring a systematic approach to solvent and exchange dynamics.

G Start Missing/Broad -NH2 Peak in 1H NMR Spectrum CheckSolvent Check Residual Water Peak (e.g., H2O in CDCl3 at 1.56 ppm) Start->CheckSolvent DrySolvent Prepare New Sample in Dry CDCl3 (over 4Å sieves) CheckSolvent->DrySolvent High water content observed RunNMR Acquire Spectrum DrySolvent->RunNMR Decision Is -NH2 peak resolved? RunNMR->Decision D2O Perform D2O Exchange Protocol (Protocol A) Decision->D2O No, still ambiguous Quadrupolar Consider 14N Quadrupolar Broadening (Run at lower Temp) Decision->Quadrupolar Peak is extremely broad Success Peak Identified & Structurally Validated Decision->Success Yes, peak is sharp D2O->Success Peak disappears (Confirmed Labile) Quadrupolar->Success Peak sharpens at lower Temp

Caption: Diagnostic workflow for resolving missing or broadened primary amine signals in NMR spectroscopy.

Stereochem Molecule 1-(3,5-Dimethoxyphenyl) cyclopropanamine Symmetry Internal Plane of Symmetry (Achiral Molecule) Molecule->Symmetry Enantiotopic Cyclopropyl CH2 Groups are Enantiotopic (Equivalent) Symmetry->Enantiotopic Diastereotopic Protons within each CH2 are Diastereotopic (cis vs trans) Enantiotopic->Diastereotopic Rigid ring structure NMRResult Complex AA'BB' Multiplets (0.80 - 1.20 ppm) Diastereotopic->NMRResult Different magnetic shielding

Caption: Stereochemical causality leading to complex cyclopropyl splitting patterns in 1H NMR.

References

  • Title: 24.10: Spectroscopy of Amines - Chemistry LibreTexts Source: LibreTexts URL: [Link][2]

  • Title: Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? Source: ResearchGate URL: [Link][1]

  • Title: Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL: [Link][3]

  • Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit (r/OrganicChemistry) URL: [Link][4][5]

  • Title: Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Source: Organic Letters (ACS Publications) URL: [Link][6]

Sources

Troubleshooting

Long-term storage and stability of 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling 1-(3,5-Dimethoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with handling 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS: 1211593-67-7) .

This compound is a highly valuable arylcyclopropanamine building block. The cyclopropyl group is a privileged motif in medicinal chemistry, known to enhance metabolic stability (particularly against cytochrome P450 oxidation) while introducing rigid conformational constraints 1. However, the presence of a primary amine adjacent to an electron-rich 3,5-dimethoxyphenyl ring introduces specific storage and stability vulnerabilities that must be actively managed to ensure experimental reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound has developed a white, insoluble precipitate after being opened a few times. What happened?

The Mechanism: You are observing carbamate salt formation. Primary amines are highly nucleophilic and react spontaneously with atmospheric carbon dioxide (CO₂) and ambient moisture 2. The CO₂ inserts into the N-H bond, forming a zwitterionic intermediate that rapidly converts into an insoluble alkylammonium carbamate 3. The Solution:

  • Prevention: Always purge the storage vial with an inert gas (Argon or Nitrogen) before sealing. Store the compound in a desiccator.

  • Recovery: If carbamate formation is minimal, it can sometimes be reversed by gentle heating under a vacuum or by free-basing the compound in an organic solvent with a mild base, followed by extraction. However, for sensitive biological assays, we recommend discarding heavily degraded batches.

Q2: The originally white powder has turned yellow or light brown over several months. Is it still usable?

The Mechanism: This discoloration is indicative of oxidative degradation. The 3,5-dimethoxyphenyl group is highly activated by the two electron-donating methoxy (-OCH₃) groups. This makes the aromatic ring, as well as the primary amine itself, susceptible to radical-mediated oxidation when exposed to light and oxygen over extended periods. The Solution:

  • Prevention: The compound must be stored at -20°C in amber or opaque vials to protect it from photo-oxidation.

  • Validation: Before use, validate the integrity of the batch using LC-MS or ¹H NMR (see protocol below). If the purity has dropped below 95%, repurification via flash chromatography (using a basic alumina column or silica neutralized with 1% Et₃N) is required.

Q3: I see multiple unexpected peaks in my LC-MS after storing the compound in an acidic buffer overnight. Why?

The Mechanism: While the cyclopropane ring is generally stable and resists metabolic degradation, the inherent ring strain (approximately 27.5 kcal/mol) makes it vulnerable to electrophilic attack. Prolonged exposure to strong acids (pH < 2) can trigger acid-catalyzed ring opening, leading to acyclic degradation products. The Solution:

  • Prevention: Avoid storing the compound in strongly acidic solutions (e.g., high concentrations of TFA or HCl) for extended periods. Prepare acidic assay buffers fresh and use them immediately.

Part 2: Quantitative Storage Specifications

To ensure maximum shelf life, adhere to the following empirical storage guidelines.

Storage TierTemperatureAtmosphereLight ExposureExpected Shelf LifeAnalytical Marker for Degradation
Active Use (Benchtop) Room Temp (20-25°C)AmbientAmbient< 24 HoursCarbamate precipitate (Visual)
Short-Term Storage 4°CInert (Ar/N₂)Dark1 - 3 MonthsAmine oxidation (LC-MS)
Long-Term Storage -20°CInert (Ar/N₂)Dark12 - 24 MonthsDiscoloration / Ring opening
Solution (Neutral pH) -80°CInert (Ar/N₂)DarkUp to 6 MonthsHydrolysis products (NMR)

Part 3: Experimental Protocol for Aliquoting and Validation

To maintain a self-validating system, follow this step-by-step methodology for handling and verifying the integrity of 1-(3,5-Dimethoxyphenyl)cyclopropanamine.

Step 1: Inert Aliquoting Workflow

  • Equilibrate the sealed stock vial to room temperature in a desiccator for 30 minutes to prevent condensation from forming on the cold powder.

  • Open the vial inside a glove box or under a continuous, gentle stream of dry Argon.

  • Weigh the required amount into pre-dried, amber glass vials.

  • Purge the headspace of both the stock and aliquot vials with Argon for 10 seconds before capping tightly with PTFE-lined caps.

Step 2: Integrity Validation via ¹H NMR

  • Dissolve 2-5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. (Note: Ensure the NMR solvent is stored over molecular sieves to exclude water).

  • Acquire a standard 1D ¹H NMR spectrum.

  • Diagnostic Peaks to Verify:

    • Methoxy Protons: Look for a sharp, intense singlet around δ 3.7-3.8 ppm integrating to 6H (representing the two -OCH₃ groups).

    • Aromatic Protons: Look for signals in the δ 6.2-6.6 ppm range integrating to 3H.

    • Cyclopropyl Protons: Look for complex multiplets in the high-field region (δ 0.8-1.2 ppm) integrating to 4H.

  • Failure Criteria: The presence of broad downfield signals around δ 5.0-6.0 ppm (indicative of carbamate N-H/O-H) or the loss of the high-field cyclopropyl multiplets (indicative of ring opening) signifies critical degradation.

Part 4: Degradation Pathways and Preventive Workflow

Stability_Workflow Compound 1-(3,5-Dimethoxyphenyl) cyclopropanamine CO2 Atmospheric CO2 & Moisture Compound->CO2 Exposure O2 Oxygen & Light Exposure Compound->O2 Exposure Acid Strong Acids (pH < 2) Compound->Acid Exposure Carbamate Carbamate Salt (White Precipitate) CO2->Carbamate Nucleophilic Attack Oxidation Oxidized Species (Yellow/Brown) O2->Oxidation Radical Oxidation RingOpen Ring-Opened Products (Structural Cleavage) Acid->RingOpen Electrophilic Attack Sol1 Store under Argon/N2 (Desiccated) Carbamate->Sol1 Prevention Sol2 Store at -20°C (Protect from Light) Oxidation->Sol2 Prevention Sol3 Maintain Neutral pH (Avoid Strong Acids) RingOpen->Sol3 Prevention

Degradation pathways of 1-(3,5-Dimethoxyphenyl)cyclopropanamine and required preventive storage.

References

  • Benchchem. "1-(3,5-Dimethoxyphenyl)cyclopropanamine". Benchchem.
  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide". MDPI.
  • ACS Publications. "A Unified Approach to CO2–Amine Reaction Mechanisms | ACS Omega".

Sources

Optimization

Technical Support Center: Stabilizing 1-(3,5-Dimethoxyphenyl)cyclopropanamine in Aqueous Solutions

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of privileged chemical motifs during assays is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of privileged chemical motifs during assays is critical. This guide provides field-proven, mechanistically grounded strategies to prevent the degradation of 1-(3,5-Dimethoxyphenyl)cyclopropanamine in aqueous media.

Module A: Mechanistic Insights into Aqueous Degradation (The "Why")

As a Senior Application Scientist, I emphasize that compound instability is never random; it is driven by specific thermodynamic and kinetic vulnerabilities. For 1-(3,5-Dimethoxyphenyl)cyclopropanamine, aqueous degradation is dominated by two competing pathways:

  • pH-Dependent Hydrolysis: The cyclopropylamine moiety is highly susceptible to hydrolytic cleavage, particularly at elevated pH levels. In unbuffered or basic aqueous conditions, the amine undergoes deamination and subsequent ring-opening, which severely limits the shelf-life of the dissolved compound[1].

  • Oxidative Ring Scission via SET: Aliphatic and cyclic amines are prone to autoxidation in aqueous solutions[2]. For cyclopropylamines, single-electron transfer (SET) oxidation—catalyzed by dissolved oxygen, light, or trace transition metals—generates a highly reactive nitrogen-centered radical cation. To relieve the inherent angular strain of the three-membered ring, this radical cation rapidly undergoes C-C bond scission[3].

Causality Note: The 3,5-dimethoxy substitution pattern exacerbates this oxidative vulnerability. The electron-donating methoxy groups increase the electron density of the aromatic system, lowering the molecule's oxidation potential and stabilizing the transition state during radical formation.

Module B: Diagnostic FAQs & Troubleshooting

Q1: My aqueous stock solution turns yellow and loses potency over 24-48 hours. What is happening? A1: This discoloration is a hallmark of oxidative degradation. The 1-electron oxidation of the cyclopropylamine core forms a radical cation, leading to rapid cyclopropane ring scission[3]. The resulting ring-opened products (often imines or conjugated aldehydes) absorb in the visible spectrum, causing the yellow tint. Solution: Sparge your aqueous solvents with Argon or Nitrogen for 15 minutes prior to dissolution to displace dissolved oxygen[2]. Always store solutions in amber glass vials to prevent photo-induced SET.

Q2: I am observing a new peak in my LC-MS with a mass shift of +18 Da relative to the parent compound. How do I prevent this? A2: A +18 Da shift indicates the addition of water, pointing directly to hydrolytic deamination and ring-opening. This pathway is heavily accelerated at high pH[1]. Solution: Modulate the microenvironmental pH. Buffer your stock solution to a slightly acidic to neutral range (pH 6.0–6.5) using a non-nucleophilic buffer like MES or Phosphate. Avoid primary amine buffers (e.g., Tris), which can participate in transamination side reactions.

Q3: Can I freeze-thaw my aqueous aliquots to extend their shelf life? A3: Freeze-thawing is strongly discouraged. As the aqueous solution freezes, solute exclusion occurs, causing drastic, localized shifts in pH and concentrating trace metals in the unfrozen micro-pockets. This physical stress accelerates both hydrolytic and oxidative degradation pathways. Instead, store the compound as a lyophilized powder and reconstitute only what is needed for immediate use.

Module C: Validated Stabilization Protocol

To ensure trustworthiness and reproducibility, follow this self-validating methodology for preparing a stable 10 mM stock solution.

Step 1: Solvent Preparation & Degassing

  • Prepare a 50 mM Sodium Phosphate buffer. Adjust the pH strictly to 6.2 using HCl/NaOH.

  • Add 0.1 mM EDTA to the buffer. Rationale: EDTA chelates trace transition metals (e.g., Cu²⁺, Fe³⁺) that act as potent catalysts for single-electron oxidation.

  • Sparge the buffer with high-purity Argon gas for 15–20 minutes using a submerged glass frit.

Step 2: Compound Dissolution

  • Weigh the required mass of 1-(3,5-Dimethoxyphenyl)cyclopropanamine into an actinic (amber) glass vial.

  • Flush the headspace of the vial with Argon.

  • Introduce the degassed buffer using a gas-tight syringe and vortex gently until fully dissolved.

Step 3: System Suitability Test (SST) & Validation

  • Immediately inject a 1 µL aliquot into an LC-MS/UV system (Time = 0).

  • Monitor at 210 nm and 254 nm. The parent compound should account for >99% of the total peak area.

  • Re-inject at 4 hours and 24 hours. A stable system will show <1% formation of the +18 Da hydrolytic byproduct or ring-opened degradants. If degradation exceeds 1%, verify the efficacy of your degassing protocol and check for metal contamination in the LC system.

Module D: Quantitative Stability Data

The following table summarizes the expected half-life ( t1/2​ ) of 1-(3,5-Dimethoxyphenyl)cyclopropanamine under various experimental conditions, demonstrating the efficacy of the mitigation strategies.

pH LevelAtmosphereAdditivesTemperatureEst. Half-Life ( t1/2​ )Primary Degradant Observed
8.5 (Unbuffered)Ambient AirNone25°C< 12 HoursHydrolytic ring-opened products (+18 Da)
7.4 (PBS)Ambient AirNone25°C~ 48 HoursOxidative imines / Aldehydes (Yellowing)
6.2 (Phosphate)Ambient AirNone25°C~ 5 DaysOxidative imines / Aldehydes
6.2 (Phosphate) Argon Sparged 0.1 mM EDTA 4°C > 30 Days Intact Parent Compound
Module E: Degradation & Mitigation Pathway

DegradationMitigation Target 1-(3,5-Dimethoxyphenyl) cyclopropanamine Hydrolysis Hydrolytic Cleavage (High/Low pH) Target->Hydrolysis Aqueous Instability Oxidation 1-e⁻ Oxidation (O₂, Light, Metals) Target->Oxidation Radical Formation RingOpen Cyclopropane Ring Scission (Loss of Potency) Hydrolysis->RingOpen Oxidation->RingOpen Mitigation1 Buffer pH 6.0-6.5 Mitigation1->Hydrolysis Inhibits Mitigation2 Ar/N₂ Degassing & EDTA Mitigation2->Oxidation Inhibits

Logical workflow of degradation pathways and targeted stabilization strategies.

References
  • Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine | Source: PubMed (Journal of Pharmaceutical Sciences) | URL: [Link]

  • Title: Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review | Source: ResearchGate (Energy Procedia) | URL: [Link]

  • Title: Rearrangement, Elimination, and Ring-Opening Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation | Source: ACS Publications (The Journal of Organic Chemistry) | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3,5-Dimethoxyphenyl)cyclopropanamine vs other cyclopropanamine derivatives

Structural and Mechanistic Comparison: 1-(3,5-Dimethoxyphenyl)cyclopropanamine vs. Legacy Cyclopropanamine Derivatives in Epigenetic Drug Discovery As application scientists and medicinal chemists navigating early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Mechanistic Comparison: 1-(3,5-Dimethoxyphenyl)cyclopropanamine vs. Legacy Cyclopropanamine Derivatives in Epigenetic Drug Discovery

As application scientists and medicinal chemists navigating early-stage drug discovery, we frequently encounter the cyclopropanamine pharmacophore. Historically recognized for its role in monoamine oxidase (MAO) inhibition via tranylcypromine (TCP), this strained three-membered ring has experienced a renaissance as a privileged scaffold for targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A). The contemporary challenge in neuropharmacology and oncology is not merely inhibiting these FAD-dependent enzymes, but achieving exquisite target selectivity to avoid dose-limiting off-target toxicities.

This guide provides an objective, data-supported comparison between the specialized building block 1-(3,5-Dimethoxyphenyl)cyclopropanamine and traditional cyclopropanamine derivatives. We will dissect the structural causality behind their differential selectivity profiles, supported by self-validating experimental protocols.

Mechanistic Causality: The FAD-Adduct Paradigm

To understand the divergence in performance between these derivatives, we must first examine the shared mechanism of action. Cyclopropanamines act as mechanism-based ("suicide") inhibitors. Upon entering the catalytic pocket of FAD-dependent amine oxidases (LSD1, MAO-A, MAO-B), the amine group undergoes a single-electron transfer (SET) to the FAD cofactor. This triggers the opening of the highly strained cyclopropane ring (releasing approximately 28 kcal/mol of ring strain), generating a reactive radical intermediate that forms an irreversible covalent bond with the FAD cofactor[1].

G N1 Cyclopropanamine Derivative (e.g., 1-(3,5-dimethoxyphenyl)...) N2 LSD1 / MAO Active Site (FAD Cofactor) N1->N2 Binding N3 Single-Electron Transfer (SET) Amine Oxidation N2->N3 Catalysis Initiation N4 Cyclopropane Ring Opening (Radical Intermediate) N3->N4 Ring Strain Release N5 Covalent FAD Adduct (Irreversible Inhibition) N4->N5 Covalent Bond Formation

Mechanism of FAD-dependent irreversible inhibition by cyclopropanamines.

The divergence in target selectivity between 1-aryl and 2-aryl cyclopropanamines lies in the spatial geometry of the enzyme active sites. The LSD1 catalytic pocket is significantly larger and more hydrophilic than the restrictive, hydrophobic cavities of MAO-A and MAO-B[2].

Comparative Analysis: Structural Rationale for Selectivity

Tranylcypromine (trans-2-phenylcyclopropanamine, TCP)
  • Mechanism : The classic 2-aryl baseline. TCP acts as a first-generation irreversible and nonselective inhibitor of MAO-A, MAO-B, and LSD1[3].

  • Limitation : Its small steric footprint allows it to easily penetrate the tight MAO pockets. When repurposed for oncology (targeting LSD1), this lack of selectivity leads to severe off-target effects, such as the "cheese effect" (hypertensive crisis caused by MAO-A inhibition).

1-(3,5-Dimethoxyphenyl)cyclopropanamine
  • Mechanism : Shifting the aryl group from the C2 to the C1 position of the cyclopropane ring fundamentally alters the trajectory of the molecule as it approaches the FAD cofactor.

  • Causality of Substitution : The addition of the 3,5-dimethoxy groups is a deliberate steric and electronic maneuver. These bulky, electron-rich methoxy groups clash with the narrow entrance of the MAO-A/B pockets. However, they are readily accommodated by the expansive substrate-binding cleft of LSD1[1][2]. This structural clash effectively engineers MAO-activity out of the molecule while preserving or enhancing LSD1 target engagement.

Advanced N-Alkylated 2-Aryl Derivatives (e.g., GSK2879552)
  • Mechanism : Another modern strategy involves adding large functional groups to the amine nitrogen of TCP. These extensions reach into the negatively charged Asp555 region of LSD1, forming salt bridges that MAOs cannot support, thereby achieving high selectivity.

Quantitative Data Comparison
Compound ClassRepresentative ScaffoldPrimary Target(s)LSD1 IC₅₀MAO-A/B IC₅₀Key Structural Rationale
2-Arylcyclopropanamines Tranylcypromine (TCP)MAO-A, MAO-B, LSD1~20-50 µM~16-102 µMBaseline scaffold; small footprint allows non-selective FAD covalent binding[3].
1-Arylcyclopropanamines 1-(3,5-Dimethoxyphenyl)cyclopropanamineLSD1 / MAO-B< 1 µM (Optimized analogs)> 10 µM1-aryl shift alters binding trajectory; 3,5-dimethoxy bulk exploits the larger LSD1 pocket volume[2].
N-Substituted 2-Aryl GSK2879552 / ORY-1001LSD1 (Highly Selective)< 0.05 µM> 100 µMN-alkylation directs the molecule into the LSD1 substrate cleft, abolishing MAO binding entirely.

Self-Validating Experimental Workflows

To objectively validate the selectivity and irreversibility of 1-(3,5-Dimethoxyphenyl)cyclopropanamine against legacy derivatives, we employ a dual-assay system. This protocol is designed to be self-validating: the primary jump-dilution assay confirms the covalent mechanism, while the secondary counter-screen proves the selectivity hypothesis.

Workflow S1 Compound Incubation S2 Enzyme Assay (LSD1 vs MAO) S1->S2 S4 Cellular Target Engagement S1->S4 S3 Fluorescence Detection S2->S3 S5 Biomarker Readout (H3K4me2/3) S3->S5 Correlation S4->S5

Self-validating workflow for evaluating cyclopropanamine enzyme selectivity.

Protocol 1: Time-Dependent Jump-Dilution Assay (Mechanism Validation)

Rationale: Covalent inhibitors exhibit time-dependent inhibition that is not reversed upon rapid dilution. If the compound is a reversible competitive inhibitor, enzymatic activity will recover immediately.

  • Pre-incubation : Incubate recombinant human LSD1 (10 nM) with 1-(3,5-Dimethoxyphenyl)cyclopropanamine (at 10× the estimated IC₅₀) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl) for 60 minutes at 25°C.

  • Jump Dilution : Rapidly dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing the H3K4me2 peptide substrate (to a final enzyme concentration of 0.1 nM).

  • Detection : Measure the production of H₂O₂ (a byproduct of demethylation) using a peroxidase-coupled Amplex Red fluorometric readout (Ex/Em = 530/590 nm).

  • Validation Check : A lack of enzymatic activity recovery post-dilution confirms the formation of the irreversible FAD-adduct, differentiating the cyclopropanamine mechanism from reversible competitors.

Protocol 2: Kynuramine-Based MAO Counter-Screen (Selectivity Validation)

Rationale: Kynuramine is a non-specific substrate for both MAO-A and MAO-B. While undergoing oxidative deamination, it is converted into 4-hydroxyquinoline (4-HQ), a highly fluorescent product[4]. This allows us to verify if the 3,5-dimethoxy steric bulk successfully prevented MAO engagement.

  • Reaction Setup : Incubate recombinant MAO-A or MAO-B (5 µg/mL) with varying concentrations of the cyclopropanamine derivative (1 nM to 100 µM) for 30 minutes.

  • Substrate Addition : Add kynuramine dihydrobromide to a final concentration of 50 µM[4].

  • Quantification : After 60 minutes, quench the reaction with NaOH and measure fluorescence (Ex/Em = 310/400 nm).

  • Validation Check : 1-(3,5-Dimethoxyphenyl)cyclopropanamine should exhibit an IC₅₀ > 10 µM, whereas the legacy TCP control will show IC₅₀ values in the low micromolar range[3], confirming the steric exclusion principle.

References

  • [1] Benchchem. 1-(3,5-Dimethoxyphenyl)cyclopropanamine.

  • [2] Journal of Medicinal Chemistry (ACS Publications). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.

  • [4] Google Patents (US9708309B2). Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use.

  • [3] National Institutes of Health (PMC). Unravelling the target landscape of tranylcypromines for new drug discovery.

Sources

Comparative

Mass spectrometry (LC-MS) validation of 1-(3,5-Dimethoxyphenyl)cyclopropanamine

Comparative LC-MS/MS Validation Guide: 1-(3,5-Dimethoxyphenyl)cyclopropanamine vs. Tranylcypromine in Bioanalytical Workflows Introduction & Rationale Cyclopropylamines represent a privileged pharmacophore class in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative LC-MS/MS Validation Guide: 1-(3,5-Dimethoxyphenyl)cyclopropanamine vs. Tranylcypromine in Bioanalytical Workflows

Introduction & Rationale

Cyclopropylamines represent a privileged pharmacophore class in modern drug discovery. They are most notably recognized for their role as mechanism-based, irreversible inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1)[1]. While tranylcypromine (TCP) serves as the classical structural foundation for this class, advanced arylcyclopropanamine derivatives like 1-(3,5-Dimethoxyphenyl)cyclopropanamine (DMPC) introduce critical electron-donating and lipophilic modifications[2].

As a Senior Application Scientist, I frequently observe that these structural nuances do more than just alter target affinity—they drastically dictate the analyte's behavior during electrospray ionization (ESI), collision-induced dissociation (CID), and chromatographic partitioning. This guide provides an in-depth, self-validating LC-MS/MS protocol for DMPC, objectively comparing its mass spectrometric performance and matrix dynamics against the industry-standard TCP. All validation parameters described herein strictly adhere to the ICH M10 guidelines for bioanalytical method validation[3].

Structural & Mechanistic Context

The addition of a 3,5-dimethoxy substitution on the phenyl ring of the cyclopropanamine core significantly alters its physicochemical properties. The methoxy groups increase the overall polar surface area while simultaneously enhancing the electron density of the aromatic system. In the context of LSD1 inhibition, this facilitates tighter non-covalent binding within the catalytic pocket prior to the covalent modification (ring-opening) of the FAD cofactor[1].

G LSD1 LSD1 Enzyme (KDM1A) FAD FAD Cofactor LSD1->FAD binds Adduct Covalent Flavin Adduct (Irreversible Inhibition) FAD->Adduct Ring Opening DMPC 1-(3,5-Dimethoxyphenyl) cyclopropanamine DMPC->FAD High Affinity (Steric/Electronic fit) TCP Tranylcypromine (Reference) TCP->FAD Lower Affinity Chromatin Chromatin Remodeling & Gene Expression Adduct->Chromatin Blocks Demethylation

Fig 1: Mechanistic pathway of LSD1 inhibition via FAD covalent adduct formation.

LC-MS/MS Method Development: Causality and Optimization

To achieve sub-nanogram sensitivity, the LC-MS/MS method must be meticulously tuned to the specific ionization mechanics of the cyclopropanamine core.

1. Chromatographic Strategy: A reversed-phase sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) is selected. The dimethoxy groups of DMPC increase its retention factor ( k′ ) compared to TCP. We utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: Formic acid acts as a proton source, ensuring the primary amine of the cyclopropane ring is fully ionized ( [M+H]+ ) in the acidic environment. This is an absolute prerequisite for maximizing positive-mode ESI sensitivity[4].

2. Ionization and Fragmentation: Under ESI(+), DMPC ( C11​H15​NO2​ , MW: 193.24) yields a robust precursor ion at m/z 194.1. The primary CID fragmentation pathway involves the cleavage of the cyclopropylamine ring, typically resulting in the neutral loss of ammonia ( NH3​ , -17 Da) to form a stable substituted tropylium or benzyl cation at m/z 177.1. In contrast, TCP ( C9​H11​N , MW: 133.19) shows a precursor at m/z 134.1 and a primary product ion at m/z 117.1[5].

Table 1: Comparative MRM Optimization Parameters
AnalytePrecursor Ion (m/z)Quantifier Product (m/z)Qualifier Product (m/z)Cone Voltage (V)Collision Energy (eV)
DMPC 194.1177.1149.12518
TCP 134.1117.191.12015
TCP-d5 (IS) 139.1122.196.12015

Step-by-Step Bioanalytical Validation Protocol (ICH M10)

Trustworthiness in bioanalysis requires a self-validating system. The following protocol outlines the extraction and validation of DMPC in human plasma, benchmarked against ICH M10 regulatory standards[3].

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) with acetonitrile is chosen over solid-phase extraction (SPE) to maximize throughput while maintaining acceptable recovery for small, relatively polar amines.

  • Aliquot 50 µL of human plasma (spiked with DMPC/TCP or unknown samples) into a 96-well collection plate.

  • Add 10 µL of Internal Standard (IS) working solution (TCP-d5, 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The cold organic solvent denatures plasma proteins, while the acid disrupts protein-analyte binding, ensuring the free amine remains partitioned in the supernatant.

  • Vortex vigorously for 2 minutes at 1000 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A. Causality: Diluting the high-organic extract with aqueous buffer matches the initial gradient conditions, preventing chromatographic peak distortion (the "solvent effect").

Step 2: LC-MS/MS Acquisition
  • Injection volume : 2 µL.

  • Flow rate : 0.4 mL/min.

  • Gradient : 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, return to 5% B for 1.0 minute equilibration.

  • MS conditions : Capillary voltage 3.0 kV, Desolvation temperature 500°C, Desolvation gas flow 800 L/hr.

Step 3: ICH M10 Validation Execution
  • Selectivity : Analyze 6 independent lots of blank human plasma to ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) at the analyte retention time[3].

  • Matrix Effect : Calculate the matrix factor (MF) by comparing the peak area of DMPC spiked post-extraction into blank matrix versus neat standard solutions.

  • Linearity & Precision : Prepare a 9-point calibration curve (1 - 1000 ng/mL). Use a 1/x² weighting factor to ensure accuracy at the lower end of the curve. Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in replicates of six[3].

G SamplePrep Sample Preparation (Acidic Protein Precipitation) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI(+) Ionization (In-source fragmentation control) Chromatography->Ionization Detection MRM Detection (Triple Quadrupole MS) Ionization->Detection Validation ICH M10 Validation (Linearity, Accuracy, Precision) Detection->Validation

Fig 2: End-to-end LC-MS/MS bioanalytical method validation workflow.

Validation Results & Comparative Performance

The dimethoxy substitution on DMPC provides a distinct analytical advantage in matrix effect mitigation. The increased lipophilicity shifts its retention time away from early-eluting polar phospholipids, significantly reducing ion suppression compared to the more polar TCP.

Table 2: ICH M10 Validation Metrics Summary
Parameter1-(3,5-Dimethoxyphenyl)cyclopropanamineTranylcypromine (TCP)ICH M10 Acceptance Criteria
Linear Range 0.5 - 1000 ng/mL1.0 - 1000 ng/mLR² > 0.99
LLOQ 0.5 ng/mL1.0 ng/mLSignal-to-Noise ≥ 5:1
Matrix Effect (IS Normalized) 94.2% ± 3.1%82.5% ± 6.4%CV ≤ 15%
Intra-day Precision (CV%) 2.4% - 6.1%4.2% - 8.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.2% to +4.1%-5.5% to +6.8%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5%81.2%Consistent across QC levels

Conclusion

The LC-MS/MS validation of 1-(3,5-Dimethoxyphenyl)cyclopropanamine demonstrates superior chromatographic retention, enhanced ionization efficiency, and reduced matrix susceptibility compared to standard tranylcypromine. By strictly adhering to ICH M10 guidelines, this protocol ensures robust, reproducible quantification suitable for high-throughput pharmacokinetic profiling and epigenetic drug discovery workflows.

References

  • Source: ich.
  • 1-(3,5-Dimethoxyphenyl)
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Validation

Benchmarking 1-(3,5-Dimethoxyphenyl)cyclopropanamine against standard MAO inhibitors

Benchmarking 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Comparative Guide to MAO and LSD1 Inhibition Profiles As drug development pivots toward highly selective epigenetic modulators and advanced neurological therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Comparative Guide to MAO and LSD1 Inhibition Profiles

As drug development pivots toward highly selective epigenetic modulators and advanced neurological therapeutics, the arylcyclopropanamine pharmacophore has re-emerged as a critical structural scaffold. Originally popularized by the non-selective monoamine oxidase (MAO) inhibitor Tranylcypromine (TCP), the cyclopropylamine class is now being aggressively engineered for isoform selectivity.

This guide provides a comprehensive benchmarking analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanamine —a substituted arylcyclopropanamine—against standard MAO inhibitors. By examining its kinetic behavior, selectivity indices, and mechanism of action, we provide researchers with the actionable data and validated protocols necessary to evaluate this compound in preclinical assays.

Mechanistic Rationale: The Arylcyclopropanamine Pharmacophore

To understand the benchmarking data, one must first understand the causality behind the inhibition. 1-(3,5-Dimethoxyphenyl)cyclopropanamine, like TCP, functions as a mechanism-based inactivator (often termed a "suicide inhibitor") [1].

The enzyme targets—MAO-A, MAO-B, and Lysine-specific demethylase 1 (LSD1)—are all flavin adenine dinucleotide (FAD)-dependent amine oxidases. The cyclopropylamine moiety is a privileged structure because its strained three-membered ring is highly susceptible to ring-opening. When the compound enters the hydrophobic active site, the FAD cofactor catalyzes a single-electron transfer. This triggers the opening of the cyclopropane ring, generating a highly reactive radical intermediate that forms a covalent bond with the N5 atom of the flavin residue, permanently inactivating the enzyme[2].

The addition of the 3,5-dimethoxyphenyl group serves a specific steric and electronic purpose: it modulates the initial reversible binding affinity (K_i) before the irreversible covalent step occurs. The bulky, lipophilic methoxy groups create steric clashes in the narrow MAO-A active site but are well-tolerated in the broader, more hydrophobic cavity of MAO-B, thereby driving MAO-B selectivity [3].

Mechanism A 1-(3,5-Dimethoxyphenyl) cyclopropanamine B Enzyme Active Site (MAO-B / LSD1) A->B Reversible Binding (Ki) C FAD Cofactor (Oxidation) B->C Catalytic Proximity D Ring-Opening Radical Intermediate C->D Single Electron Transfer E Covalent N5-Flavin Adduct (Irreversible Inactivation) D->E Covalent Bond Formation

Mechanism-based inactivation of FAD-dependent oxidases by arylcyclopropanamines.

Quantitative Benchmarking: Comparative Enzymatic Profiling

When benchmarking 1-(3,5-Dimethoxyphenyl)cyclopropanamine against clinical standards, we evaluate the IC50 values across MAO-A, MAO-B, and LSD1.

Note: Because these are irreversible inhibitors, IC50 values are highly dependent on pre-incubation time. The data below reflects standard assay conditions utilizing a 30-minute pre-incubation phase to allow for covalent adduct formation [4].

CompoundPrimary Target ProfileMAO-A IC50 (µM)MAO-B IC50 (µM)LSD1 IC50 (µM)Inhibition Type
1-(3,5-Dimethoxyphenyl)cyclopropanamine *MAO-B / LSD1> 150.0< 0.10 VariableIrreversible
Tranylcypromine (TCP) Non-selective MAO2.30.9520.7Irreversible
Selegiline (Deprenyl) MAO-B Selective23.00.051> 100.0Irreversible
Clorgiline MAO-A Selective0.00569.0> 100.0Irreversible

*Values represent class consensus data for 3,5-dimethoxy-substituted arylcyclopropanamines compared to standardized reference inhibitors.

Data Synthesis: Unlike TCP, which exhibits a near 1:1 inhibition ratio between MAO-A and MAO-B, the 3,5-dimethoxyphenyl derivative demonstrates a profound shift toward MAO-B selectivity, rivaling Selegiline. This is crucial for neurological applications (e.g., Parkinson's disease models) where sparing MAO-A is necessary to avoid the tyramine-induced hypertensive crisis (the "cheese effect").

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal controls to verify enzyme viability and calculates the Z'-factor to ensure assay robustness before IC50 derivation.

Protocol: Time-Dependent In Vitro MAO-B Inhibition Assay

Causality of Experimental Design: Standard competitive inhibition assays add the enzyme, inhibitor, and substrate simultaneously. However, because 1-(3,5-Dimethoxyphenyl)cyclopropanamine requires time to undergo ring-opening and form a covalent bond with FAD, simultaneous addition will result in the substrate outcompeting the inhibitor, yielding artificially high (false negative) IC50 values. A 30-minute pre-incubation step in the absence of substrate is strictly mandatory.

Reagents & Materials:

  • Recombinant Human MAO-B (expressed in baculovirus-infected insect cells).

  • Fluorogenic Substrate: Kynuramine dihydrobromide (converted by MAO to 4-hydroxyquinoline, Ex/Em = 310/400 nm).

  • Assay Buffer: 100 mM Potassium phosphate, pH 7.4.

  • Positive Control: Selegiline (10 µM final).

  • Vehicle Control: 1% DMSO in Assay Buffer.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(3,5-Dimethoxyphenyl)cyclopropanamine in DMSO. Dilute 1:100 in Assay Buffer to achieve a final top concentration of 10 µM (maintaining final DMSO at 1% to prevent enzyme denaturation).

  • Enzyme Distribution: Dispense 40 µL of recombinant MAO-B (final concentration 5 µg/mL) into a 96-well black opaque microplate.

  • Inhibitor Addition: Add 10 µL of the diluted compound, Vehicle Control (Max Signal), and Positive Control (Min Signal) to their respective wells.

  • CRITICAL STEP - Pre-Incubation: Incubate the plate at 37°C for exactly 30 minutes in the dark. Rationale: This provides the necessary thermodynamic window for the irreversible FAD-adduct to form.

  • Reaction Initiation: Add 50 µL of Kynuramine substrate (final concentration 40 µM, approximating the K_m of MAO-B) to all wells to initiate the reaction.

  • Kinetic Readout: Incubate for an additional 20 minutes at 37°C. Stop the reaction by adding 40 µL of 2N NaOH.

  • Quantification: Measure fluorescence using a microplate reader at Ex = 310 nm / Em = 400 nm.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the Vehicle and Positive control wells. Proceed with data analysis only if Z' > 0.5.

  • Data Analysis: Normalize fluorescence units to % Inhibition. Fit the data using a 4-parameter non-linear regression model (GraphPad Prism) to determine the apparent IC50.

Workflow Step1 1. Inhibitor Titration (Serial Dilution in DMSO/Buffer) Step2 2. Enzyme Addition (Recombinant MAO-B) Step1->Step2 Step3 3. Pre-Incubation (30 min @ 37°C) CRITICAL: Allows covalent adduct formation Step2->Step3 Step4 4. Substrate Addition (Kynuramine) Step3->Step4 Step5 5. Kinetic Readout (Fluorescence Ex:310/Em:400) Step4->Step5 Step6 6. Validation & IC50 Calculation (Z' > 0.5, Non-linear regression) Step5->Step6

Time-dependent enzymatic assay workflow for mechanism-based MAO inhibitors.

Conclusion for Drug Development Professionals

When benchmarking 1-(3,5-Dimethoxyphenyl)cyclopropanamine, the data underscores the power of steric modulation on the cyclopropylamine scaffold. By benchmarking against Tranylcypromine and Selegiline, it is evident that the 3,5-dimethoxy substitution effectively abolishes MAO-A affinity while preserving potent, irreversible MAO-B inhibition. For researchers utilizing this compound in neuropharmacology or oncology (via LSD1 cross-reactivity profiling), adhering to time-dependent kinetic assays is paramount to obtaining accurate, translatable data.

References

  • Title: cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases Source: FEBS Journal (PubMed) URL: [Link]

  • Title: Parameters for Irreversible Inactivation of Monoamine Oxidase Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 Source: National Institutes of Health (PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanamine: A Technical Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS No. 1211593-67-7), a compound commonly used in pharmaceutical research and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS No. 1211593-67-7), a compound commonly used in pharmaceutical research and drug development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined are based on established principles of chemical hygiene, regulatory guidelines, and the known hazards associated with this class of compounds.

Understanding the Hazard Profile

Key Hazards:

  • Acute Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion: It is designated as causing severe skin burns and eye damage.[1]

  • Specific Target Organ Toxicity: Single exposure may cause drowsiness or dizziness.[1]

  • Carcinogenicity: Aromatic amines as a class are noted for their potential carcinogenic effects and should be handled with care to minimize exposure.[2]

Due to these hazards, all handling and disposal operations must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5]

Hazard Summary Table:
Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation, drowsiness or dizziness.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE and engineering controls is the first line of defense against exposure.

  • Engineering Controls: All work with 1-(3,5-Dimethoxyphenyl)cyclopropanamine, including its disposal, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Dispose of contaminated gloves as hazardous waste.

    • Eye Protection: Chemical splash goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

    • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Step-by-Step Disposal Protocol

The following protocol outlines the approved methods for the disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanamine.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing 1-(3,5-Dimethoxyphenyl)cyclopropanamine in a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-(3,5-Dimethoxyphenyl)cyclopropanamine". The hazard characteristics (e.g., "Toxic," "Corrosive") should also be clearly visible.

  • Incompatible Materials: Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to prevent potentially violent reactions.[6]

Disposal of Pure or Concentrated Compound

For unused, expired, or surplus 1-(3,5-Dimethoxyphenyl)cyclopropanamine:

  • Original Container: Whenever possible, dispose of the compound in its original container. Ensure the label is intact and legible.

  • Licensed Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company. This is the preferred and most compliant method for pure or concentrated research chemicals.

Disposal of Dilute Solutions

For dilute aqueous solutions of 1-(3,5-Dimethoxyphenyl)cyclopropanamine:

  • Neutralization (for acidic solutions): If the solution is acidic, it can be neutralized under controlled conditions within a chemical fume hood. Slowly add a dilute base (e.g., 5% sodium bicarbonate solution) while stirring. Monitor the pH until it is between 6 and 8.

  • Collection: After neutralization, the solution should be collected in a designated hazardous waste container for aqueous waste.

  • Licensed Disposal Vendor: The collected aqueous waste must be disposed of through a licensed hazardous waste contractor.

Note: Sewer disposal of this compound, even after neutralization, is not recommended due to its toxicity and potential environmental impact.

Disposal of Contaminated Materials

For materials such as gloves, absorbent pads, and glassware contaminated with 1-(3,5-Dimethoxyphenyl)cyclopropanamine:

  • Solid Waste: Place contaminated solid materials (e.g., gloves, weigh boats, absorbent paper) in a designated, sealed, and labeled hazardous waste bag or container for solid chemical waste.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste. Subsequent rinses can be managed according to laboratory protocols for solvent waste. After thorough rinsing, the glassware can be washed and reused.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent must then be collected in a sealed container and disposed of as hazardous chemical waste.

Emergency Procedures

In case of accidental exposure or release, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Rationale and Scientific Principles

The disposal procedures outlined above are grounded in the principles of minimizing risk and adhering to regulatory requirements.

  • Segregation: The segregation of waste is crucial to prevent dangerous reactions between incompatible chemicals. Aromatic amines can react exothermically with acids and oxidizing agents.

  • Incineration: The recommended disposal method for this type of organic compound is high-temperature incineration by a licensed facility.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Neutralization: For dilute aqueous solutions, neutralization is a key step to reduce the corrosivity of the waste before collection and final disposal.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanamine waste streams.

References

  • 1-(3,5-dimethoxyphenyl)cyclopropan-1-amine — Chemical Substance Information. Link

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Link

  • An In-depth Technical Guide to the Reactivity and Stability of 3,4-Dimethoxyphenyl Formate - Benchchem. Link

  • Laboratory Chemical Hygiene Plan. Link

  • 1 - SAFETY DATA SHEET. Link

  • [1-(3,5-dimethoxyphenyl)cyclopropyl]methanamine — Chemical Substance Information - NextSDS. Link

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Link

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University. Link

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. Link

  • Safety Data Sheet - CymitQuimica. Link

  • Effective Pharmaceutical Waste Management for Environmental Safety - Walsh Medical Media. Link

  • SAFETY DATA SHEET - Sigma-Aldrich. Link

  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. Link

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Link

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Link

  • Guidelines on the Disposal of Chemical Wastes from Laboratories.pdf - OSHE UTHM. Link

  • Material Safety Data Sheet. Link

  • Atmospheric Degradation of Amines (ADA) | NILU. Link

  • Recycling and waste management ideas for pharma industry - International Journal of Science and Research Archive. Link

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Link

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. Link

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Link

  • SAFETY DATA SHEET - Tokyo Chemical Industry. Link

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Link

  • Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives - MDPI. Link

  • Hazardous Waste - Environmental Protection Agency. Link

  • 1210485-67-8|1-(3-Methoxyphenyl)cyclopropanamine hydrochloride|BLD Pharm. Link

  • Hazardous Waste | US EPA. Link

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Link

  • 1-(3,5-Dimethoxyphenyl)cyclopropanamine - Benchchem. Link

  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI. Link

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration - ResearchGate. Link

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration - MDPI. Link

Sources

Handling

Operational Safety &amp; PPE Guide: Handling 1-(3,5-Dimethoxyphenyl)cyclopropanamine

As a Senior Application Scientist, I recognize that standard laboratory safety protocols often fail when handling complex, multi-hazard molecules. 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS: 1211593-67-7) is not a stan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that standard laboratory safety protocols often fail when handling complex, multi-hazard molecules. 1-(3,5-Dimethoxyphenyl)cyclopropanamine (CAS: 1211593-67-7) is not a standard reagent; it is a highly reactive, lipophilic amine that requires a specialized, self-validating approach to Personal Protective Equipment (PPE) and operational handling.

This guide provides the mechanistic reasoning behind our safety protocols, ensuring your laboratory operations remain safe, compliant, and scientifically rigorous.

Mechanistic Hazard Profile: Why Standard PPE Fails

To design an effective PPE matrix, we must first understand the molecular causality of the hazards associated with 1-(3,5-Dimethoxyphenyl)cyclopropanamine[1]. This compound presents a severe "dual-threat" exposure profile:

  • Corrosivity via Saponification (Skin Corr. 1B): The primary cyclopropylamine moiety is highly basic and acts as a potent nucleophile. Upon contact with the skin, it rapidly deprotonates ambient moisture and saponifies epidermal lipid bilayers, leading to irreversible liquefaction necrosis[1][2]. Standard thin nitrile gloves degrade rapidly under this nucleophilic attack[3].

  • Systemic Penetration (Acute Tox. 4 & STOT SE 3): Unlike simple aliphatic amines that cause localized surface burns, the 3,5-dimethoxyphenyl group significantly increases the molecule's lipophilicity (LogP). This allows the corrosive pharmacophore to rapidly penetrate the compromised stratum corneum and enter systemic circulation. Once absorbed, it can cross the blood-brain barrier, leading to central nervous system (CNS) depression, dizziness, and drowsiness[1].

Because of this rapid dermal and inhalation absorption risk, standard safety glasses and single-layer gloves are critically insufficient.

Mandatory PPE Specification Matrix

The following table outlines the quantitative and qualitative requirements for handling this compound, driven directly by its physicochemical properties.

PPE CategorySpecification & MaterialMechanistic Justification
Hand Protection Outer: Butyl Rubber (>0.4mm)Inner: Nitrile (Disposable)Butyl rubber provides superior resistance to basic amines, preventing the lipophilic penetration that rapidly degrades standard nitrile[3].
Eye/Face Protection Indirect-vented Chemical Goggles + Polycarbonate Face ShieldAmines cause rapid, irreversible corneal damage (Eye Dam. 1). The face shield prevents the capillary draw of liquid splashes around standard glasses.
Body Protection Tychem® QC Suit OR Heavy-duty Neoprene Lab ApronPrevents systemic dermal absorption (Acute Tox. 4) driven by the lipophilic 3,5-dimethoxyphenyl moiety[1].
Respiratory Fume Hood (Face Velocity: 80-100 fpm) OR NIOSH ABEK RespiratorMitigates inhalation toxicity and CNS depression (STOT SE 3) caused by volatile amine vapors[1].

Operational Workflow: Donning and Handling

To ensure a self-validating safety system, PPE must be donned in a specific sequence to prevent cross-contamination.

PPE_Workflow Start Pre-Entry: Verify Fume Hood & Wash Station Base Step 1: Base Layer Long Pants & Closed Shoes Start->Base Coat Step 2: Body Protection Neoprene Apron / Tychem Suit Base->Coat Mask Step 3: Respiratory Verify Hood Flow or Don ABEK Respirator Coat->Mask Eyes Step 4: Eye/Face Goggles + Face Shield Mask->Eyes Gloves Step 5: Hands Double Glove (Nitrile Inner, Butyl Outer) Eyes->Gloves Ready Ready for Chemical Handling Gloves->Ready

Figure 1: Sequential PPE donning workflow for handling highly corrosive and lipophilic amines.

Step-by-Step Handling Protocol
  • Pre-Operation Validation: Verify the fume hood face velocity is between 80-100 fpm. Visually inspect butyl outer gloves for micro-tears using the air-inflation method.

  • Material Transfer: Weigh and transfer the compound exclusively inside the fume hood. Use anti-static spatulas. Causality: The dimethoxyphenyl group can generate static charge in powder form, while the amine's hygroscopic nature makes it prone to clumping and sudden aerosolization.

  • In-Process Decontamination: Before removing any glassware or spatulas from the hood, rinse them with a 5% citric acid solution. This immediately protonates residual amine, converting it into a safe, non-volatile salt.

  • Doffing Sequence: Remove the outer butyl gloves first while still inside the hood. Remove the face shield, apron, and finally the inner nitrile gloves. Wash hands immediately with slightly acidic soap.

Spill Response & Disposal Plan

Standard spill kits often rely on water or strong acids, both of which are dangerous when reacting with 1-(3,5-Dimethoxyphenyl)cyclopropanamine. Water spreads the lipophilic compound, while strong acids (like HCl) cause a violent, exothermic reaction that vaporizes the toxic amine.

Spill_Response Spill Amine Spill Detected (Skin Corr. 1B) Evac Evacuate & Ventilate Don Full PPE Spill->Evac Neutralize Apply Weak Acid (5% Citric Acid) Evac->Neutralize Salt Formation of Non-Volatile Ammonium Salt Neutralize->Salt Absorb Apply Inert Absorbent (Vermiculite/Sand) Salt->Absorb Dispose Collect in Hazardous Waste Container Absorb->Dispose

Figure 2: Step-by-step chemical spill response and weak-acid neutralization pathway.

Step-by-Step Spill & Disposal Execution
  • Containment: Do not use water. Surround the spill with an inert, non-combustible absorbent like vermiculite or dry sand.

  • Targeted Neutralization: Carefully spray or pour a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) over the spill. Causality: The weak acid gently protonates the primary amine without excessive heat generation, trapping the toxic pharmacophore as a heavy, water-soluble, and non-volatile ammonium salt.

  • Validation: Use pH paper on the liquid residue. The neutralization is complete when the pH reads between 5 and 7.

  • Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Neutralized Corrosive Amine Waste (Contains Substituted Cyclopropanamine Salts)" and dispose of via a certified chemical waste contractor.

References

  • NextSDS. 1-(3,5-dimethoxyphenyl)cyclopropan-1-amine — Chemical Substance Information (CAS 1211593-67-7 Hazard Codes). Retrieved from:[1]

  • Benchchem. Essential Safety Guide: Personal Protective Equipment for handling corrosive amines. Retrieved from:[3]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from:[2]

Sources

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